Triflumizole

Catalog No.
S606805
CAS No.
68694-11-1
M.F
C15H15ClF3N3O
M. Wt
345.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflumizole

CAS Number

68694-11-1

Product Name

Triflumizole

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine

Molecular Formula

C15H15ClF3N3O

Molecular Weight

345.75 g/mol

InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3

InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 10.2 mg/L at 20 °C and pH 7
In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C
Solubility in water, mg/l at 20Â °C: 10.2 (practically insoluble)

Synonyms

[N(E)]-4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamide; 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole; Condor; NF 114; Procure; Procure (fungicide); SSP 11; Terraguard; Triflum

Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2

The exact mass of the compound Triflumizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 min water, 10.2 mg/l at 20 °c and ph 7in chloroform = 2.22 mg/l at 20 °c; hexane = 0.0176 mg/l at 20 °c; xylene = 0.639 mg/l at 20 °c; acetone = 1.44 mg/l at 20 °c; methanol = 0.496 mg/l at 20 °csolubility in water, mg/l at 20 °c: 10.2 (practically insoluble). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Mode of Action of Conazole Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Conazole fungicides, also referred to as demethylation inhibitors (DMIs), represent a major class of antifungal compounds with critical importance in both agricultural and clinical settings. These fungicides function primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, through targeted disruption of the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase) [1] [2]. This technical guide provides a comprehensive examination of the molecular mechanisms of action, resistance profiles, and experimental assessment methodologies for conazole fungicides, with specific emphasis on their applications in agricultural science and drug development.

The conazole chemical class is characterized by the presence of a triazole or imidazole ring, which coordinates with the heme iron in the CYP51 active site, thereby blocking the enzyme's normal catalytic function [2] [3]. While this primary mode of action remains consistent across applications, concerns have emerged regarding potential endocrine-disrupting properties in non-target organisms, as some conazoles may interfere with mammalian cytochrome P450 enzymes involved in steroid hormone biosynthesis [3]. Furthermore, the extensive use of these compounds has led to the development of significant resistance mechanisms in fungal pathogens, presenting substantial challenges for sustainable disease management and highlighting the urgent need for novel antifungal strategies [4] [5].

Molecular Mechanism of Action

Primary Target: Ergosterol Biosynthesis Inhibition

Conazole fungicides exert their antifungal activity primarily through inhibition of ergosterol biosynthesis, specifically by targeting the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase). This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol, which is an essential component of fungal cell membranes [2] [3]. The molecular interaction involves coordination of the triazole ring nitrogen atoms with the heme iron in the CYP51 active site, effectively blocking the enzyme's ability to bind molecular oxygen and execute the demethylation reaction [3].

The inhibition of CYP51 results in two primary downstream consequences: (1) depletion of ergosterol, which is essential for maintaining fungal membrane integrity and functionality; and (2) accumulation of toxic methylated sterol precursors [2]. This dual disruption compromises membrane fluidity, permeability, and the activity of membrane-associated enzymes, ultimately leading to inhibition of fungal growth and replication [2] [3]. The specificity of this interaction varies among different conazole compounds, with some exhibiting broader activity against related cytochrome P450 enzymes in non-target organisms [3].

Secondary Effects and Cellular Consequences

Beyond the primary mechanism of ergosterol biosynthesis inhibition, conazole fungicides induce several secondary cellular effects that contribute to their overall antifungal efficacy:

  • Membrane Disruption: Depletion of ergosterol and accumulation of abnormal sterols lead to increased membrane permeability, cellular leakage, and disruption of membrane-bound transport systems [2].

  • Organelle Dysfunction: Abnormal membrane composition affects mitochondrial function and other organelles, potentially leading to cellular energy deficiency and oxidative stress [6] [7].

  • Altered Cell Signaling: Some conazole fungicides have been shown to affect calcium signaling and other signal transduction pathways, potentially through indirect effects on membrane fluidity and composition [7].

The following diagram illustrates the primary mode of action and downstream effects of conazole fungicides:

G Conazole Conazole CYP51 CYP51 Conazole->CYP51 Inhibition DemethylatedSterol DemethylatedSterol CYP51->DemethylatedSterol ToxicSterols ToxicSterols CYP51->ToxicSterols Accumulation Lanosterol Lanosterol Lanosterol->CYP51 Demethylation Ergosterol Ergosterol DemethylatedSterol->Ergosterol MembraneDisruption MembraneDisruption Ergosterol->MembraneDisruption Depletion ToxicSterols->MembraneDisruption GrowthInhibition GrowthInhibition MembraneDisruption->GrowthInhibition

Conazole fungicides inhibit CYP51, disrupting ergosterol synthesis and causing toxic sterol accumulation, which leads to fungal growth inhibition.

Cross-Kingdom Specificity and Off-Target Effects

While conazole fungicides are designed to target fungal CYP51, their interaction with mammalian cytochrome P450 enzymes presents significant challenges. The structural conservation of CYP51 across kingdoms means that some conazole compounds may inhibit not only the fungal target but also mammalian enzymes involved in steroid hormone biosynthesis, particularly CYP19 (aromatase) and CYP17 [3]. This off-target activity can disrupt critical steroidogenic pathways, leading to potential endocrine-disrupting effects in non-target organisms, including interference with androgen and estrogen biosynthesis [3].

Experimental evidence from transcriptional profiling studies in mouse models indicates that certain conazole fungicides (e.g., propiconazole, triadimefon) can alter the expression of genes involved in cholesterol biosynthesis, retinoic acid metabolism, and various signaling pathways including IGF/PI3K/Akt/PTEN/mTor and Wnt-β-catenin pathways [6] [7]. These findings highlight the importance of selectivity profiling during the development of new conazole compounds to minimize potential adverse effects on non-target organisms.

Resistance Mechanisms and Clinical Challenges

Molecular Basis of Resistance

The development of resistance to conazole fungicides represents a significant challenge in both agricultural and clinical settings. Fungal pathogens have evolved multiple mechanisms to circumvent the inhibitory effects of these compounds, with the following representing the most clinically relevant resistance strategies:

  • Target Site Mutations: Point mutations in the CYP51 gene that alter the binding affinity of conazole fungicides without significantly compromising enzymatic activity. These mutations may include amino acid substitutions in the active site or peripheral regions that affect drug access [4] [5].

  • Overexpression of Efflux Pumps: Increased expression of membrane transport proteins, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, that actively export conazole compounds from fungal cells, reducing intracellular accumulation [2].

  • Biofilm Formation: The ability of certain fungal species (e.g., Candida albicans) to form biofilms that create physical and physiological barriers to antifungal penetration and activity [2].

  • Compensatory Metabolic Pathways: Activation of alternative metabolic routes that bypass the inhibited step in ergosterol biosynthesis or enhance tolerance to membrane stress [5].

The following table summarizes key resistance mechanisms and their clinical implications:

Table 1: Resistance Mechanisms to Conazole Fungicides in Clinically Relevant Fungal Pathogens

Resistance Mechanism Molecular Basis Key Fungal Pathogens Clinical Impact
Target Site Mutations Amino acid substitutions in CYP51 (e.g., Y132F, G448S) Aspergillus fumigatus, Candida albicans Reduced binding affinity, treatment failures
Efflux Pump Overexpression Upregulation of CDR1, CDR2, MDR1 genes Candida albicans, C. glabrata Reduced intracellular drug accumulation
Biofilm Formation Extracellular matrix production, persister cell formation Candida auris, C. albicans Physical barrier, enhanced tolerance
Chromosomal Aneuploidy Whole or segmental chromosome duplication Candida auris, C. albicans Gene dosage effects, rapid adaptation
Global Health Impact and Emerging Challenges

The World Health Organization (WHO) has recognized antifungal resistance as a critical global health threat, with several conazole-resistant fungal pathogens classified as critical priority in the first WHO Fungal Priority Pathogens List [4] [5]. The emergence of multidrug-resistant species such as Candida auris and triazole-resistant Aspergillus fumigatus represents a particular concern, with mortality rates reaching 30-90% in vulnerable patient populations [4] [5]. The agricultural use of conazole fungicides has been implicated as a potential driver of environmental resistance selection, creating a One Health challenge that requires integrated approaches across human medicine, agriculture, and environmental science [5].

The global antifungal drug market continues to expand, with an estimated value of $14.09 billion in 2024 and projected growth to $18.08 billion by 2033, reflecting both increasing demand and the need for new therapeutic options [4]. This economic imperative, coupled with the escalating clinical challenges posed by resistant pathogens, has accelerated research into next-generation antifungal agents with novel mechanisms of action and improved resistance profiles.

Comparative Analysis of Conazole Compounds

Structural and Functional Classification

Conazole fungicides encompass a diverse group of compounds that share the characteristic triazole or imidazole moiety but differ in their chemical substituents, which significantly influence their pharmacological properties, spectrum of activity, and resistance profiles. The structural variations among conazole compounds affect their lipophilicity, membrane permeability, metabolic stability, and binding affinity to the CYP51 target [1] [2].

The conazole class can be broadly divided into pharmaceutical agents (e.g., fluconazole, itraconazole, voriconazole) and agricultural fungicides (e.g., propiconazole, tebuconazole, epoxiconazole), though this distinction is not absolute as some compounds find applications in both domains [1] [3]. From a chemical perspective, conazoles are further categorized based on specific structural features, with triazoles representing the largest and most widely used subgroup [1].

Table 2: Comparative Properties of Selected Conazole Fungicides

Compound Primary Application Systemic Mobility Resistance Risk Notable Characteristics
Propiconazole Agricultural Systemic Moderate Broad-spectrum, soil persistent
Tebuconazole Agricultural Systemic Moderate Widely used in cereals
Prothioconazole Agricultural Systemic (xylem-mobile) Moderate Triazolinthione, broad control spectrum
Fluconazole Pharmaceutical Systemic Moderate to High Good CNS penetration
Itraconazole Pharmaceutical Systemic Moderate Broad spectrum, drug interactions
Voriconazole Pharmaceutical Systemic Moderate Enhanced activity against Aspergillus
Environmental Persistence and Ecotoxicological Considerations

The environmental behavior and potential ecotoxicological effects of conazole fungicides represent important considerations for their sustainable use. Certain conazole compounds, particularly modern fluorinated derivatives such as mefentrifluconazole, exhibit significant environmental persistence, with soil degradation half-lives (DT50) ranging from 104 to 477 days and DT90 values exceeding 1000 days in some conditions [5]. This persistence, coupled with widespread agricultural application, has led to the classification of some conazole fungicides as emerging micropollutants in soils, waterways, and recycled green-waste [5].

From an ecotoxicological perspective, concerns have been raised regarding the potential endocrine-disrupting properties of certain conazole fungicides, particularly their ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis in non-target organisms [3]. Experimental studies have demonstrated that prenatal exposure to some conazole compounds can alter masculine developmental programming in mammalian models, potentially leading to reproductive disorders [3]. These findings highlight the importance of comprehensive environmental risk assessment during the development and regulatory approval of new conazole fungicides.

Experimental Approaches and Assessment Methodologies

Standardized Protocols for Efficacy Assessment

The evaluation of conazole fungicide efficacy employs standardized laboratory and field-based methodologies to determine potency, spectrum of activity, and potential for resistance development. Key experimental approaches include:

  • In Vitro Susceptibility Testing: Broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine minimum inhibitory concentrations (MICs) against reference and clinical fungal isolates [4] [2].

  • Time-Kill Assays: Assessment of the rate and extent of fungicidal activity over time, providing insights into the kinetics of antifungal action and potential concentration-dependent effects [2].

  • Molecular Docking Studies: Computational approaches to model the interaction between conazole compounds and the CYP51 active site, enabling prediction of binding affinity and potential resistance mechanisms [3].

  • Transcriptional Profiling: Genome-wide expression analysis to identify cellular responses to conazole exposure, including stress pathway activation and compensatory mechanisms [6] [7].

The following diagram illustrates a standardized workflow for assessing conazole fungicide activity:

G StrainSelection StrainSelection MICDetermination MICDetermination StrainSelection->MICDetermination TimeKillAssays TimeKillAssays MICDetermination->TimeKillAssays ResistanceMonitoring ResistanceMonitoring TimeKillAssays->ResistanceMonitoring TranscriptionalAnalysis TranscriptionalAnalysis ResistanceMonitoring->TranscriptionalAnalysis MolecularDocking MolecularDocking TranscriptionalAnalysis->MolecularDocking DataIntegration DataIntegration MolecularDocking->DataIntegration

Experimental workflow for evaluating conazole fungicide efficacy, spanning from initial screening to mechanistic studies.

Resistance Monitoring and Molecular Detection

Surveillance of resistance development represents a critical component in the sustainable deployment of conazole fungicides. Recommended methodologies for resistance monitoring include:

  • Population Surveillance: Systematic collection and susceptibility testing of clinical and environmental fungal isolates to establish resistance baselines and detect emerging trends [5].

  • Molecular Characterization: PCR-based detection of known resistance mutations in CYP51 and other relevant genetic determinants, coupled with sequencing to identify novel polymorphisms [5].

  • Efflux Pump Assays: Assessment of transporter activity using fluorescent substrates and specific inhibitors to quantify the contribution of efflux mechanisms to resistance phenotypes [2].

  • Comparative Genomics: Whole-genome sequencing of susceptible and resistant isolates to identify genetic correlates of resistance, including single nucleotide polymorphisms, gene copy number variations, and chromosomal rearrangements [5].

These experimental approaches provide critical data for informing clinical treatment guidelines, agricultural use recommendations, and antifungal stewardship programs aimed at preserving the long-term efficacy of conazole fungicides.

Conclusion and Future Perspectives

Conazole fungicides remain cornerstone agents for the management of fungal diseases in both agricultural and clinical contexts, with their primary mode of action centered on the inhibition of ergosterol biosynthesis via CYP51 targeting. However, the ongoing emergence of resistance, coupled with concerns regarding environmental persistence and potential non-target effects, underscores the need for innovative approaches to antifungal development and deployment.

Future research directions likely to shape the next generation of conazole-based antifungal strategies include: (1) the development of compounds with enhanced selectivity for fungal versus mammalian cytochrome P450 enzymes; (2) combination therapies that leverage synergistic interactions between conazoles and agents with complementary mechanisms of action; (3) advanced formulation technologies that improve bioavailability and tissue targeting while reducing environmental dispersion; and (4) the integration of artificial intelligence and structure-based drug design to accelerate the discovery of novel chemotypes with activity against resistant pathogens [4] [8] [2].

References

Triflumizole: Physicochemical & Environmental Fate Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data from the Pesticide Properties Database is summarized in the table below. Please note that the entry for the octanol-water partition coefficient (KOW) appears to be inconsistent and should be interpreted with caution [1].

Property Value Conditions / Notes
Molecular Formula C₁₅H₁₅ClF₃N₃O - [1]
Molecular Weight 345.75 g/mol - [1]
Melting Point 63 °C - [1]
Water Solubility 10.5 mg/L Moderate; at 20°C and pH 7 [1]
Octanol-Water Partition Coefficient (Log KOW) 4.77 High; regulatory data [1]
Octanol-Water Partition Coefficient (Log KOW) 4.56 Calculated [2]
Soil DT₅₀ (Aerobic) 34 days Soil half-life [3]
Aquatic Half-life 6.2 days Hydrolysis at pH 7 [3]

The following diagram illustrates the primary relationships between Triflumizole's properties, its behavior in the environment, and the resulting ecological concerns, particularly for aquatic systems.

G Prop Key Properties EnvFate Environmental Fate & Behavior Prop->EnvFate Influences LogP High Log K_OW (~4.77) Prop->LogP Solubility Moderate Water Solubility (10.5 mg/L) Prop->Solubility Instability Photolabile (Half-life <5.3 days) Prop->Instability Impact Ecological Impact EnvFate->Impact Leads to Leaching Moderate Leaching Potential Solubility->Leaching Degradation Rapid Degradation in Sunlight Instability->Degradation TerrestrialUse Frequent Application Required Instability->TerrestrialUse Bioaccum Potential for Bioaccumulation AquaticTox High Toxicity to Fish (96h LC₅₀ = 0.57 mg/L) Bioaccum->AquaticTox Leaching->AquaticTox Degradation->TerrestrialUse Logp Logp Logp->Bioaccum

Key Environmental and Toxicity Concerns

The data highlights several critical points regarding the environmental profile of this compound:

  • High Toxicity to Aquatic Life: this compound is categorized as highly toxic to fish. The reported 96-hour median lethal concentration (LC₅₀) for rainbow trout (Oncorhynchus mykiss) is 0.57 mg/L [4]. It can also cause malformations and reduced body length in other fish species like Gobiocypris rarus at low concentrations [4].
  • Photolability: A major limitation of this compound is its instability in sunlight, with a half-life of less than 5.3 days. This necessitates frequent re-application in agricultural settings, which increases the potential for environmental exposure [4].
  • Mode of Action: this compound is a conazole fungicide that acts systemically with protective and curative action. Its primary mode of action is the inhibition of chitin biosynthesis in fungi [1].

Emerging Research and Methodological Notes

While detailed protocols for standard tests are not in the search results, an emerging area of research involves modifying this compound to improve its properties.

  • This compound Ionic Liquids (TILs): Researchers have developed ionic liquid forms of this compound by pairing it with anions from natural organic acids (e.g., acetic, lactic, oleic acid). The general methodology involves an acid-base reaction in methanol, followed by characterization and testing. These TILs aim to enhance photostability, modify lipophilicity, and reduce acute toxicity to aquatic organisms like zebrafish [4].
  • Analytical Method: One study determined this compound in formulations, soil, and water samples using differential pulse polarography [4].

References

discovery and development of triflumizole fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Chemical Optimization

The development of triflumizole originated from research on a new synthetic method for imidazole derivatives at Nippon Soda [1]. Key structure-activity relationship (SAR) findings during optimization were crucial for developing an effective fungicide.

  • Lead Compound Series: The initial active compounds were N-(1-imidazol-1-ylalkoxyalkylidene)anilines [1].
  • Key Structural Optimizations:
    • Phenyl Ring Substitution: The highest fungicidal activity was achieved with a halogen (e.g., chlorine) or a trifluoromethyl group at the 2-position of the phenyl ring, and a halogen at the 4-position [1].
    • Alkyl Chain Modification: Introducing an oxygen atom into the alkyl chain created a propoxyethoxy linker. This modification was critical as it significantly reduced unwanted effects on plant growth while preserving strong fungicidal efficacy [1].
  • Selected Candidate: The optimized compound was designated with the common name This compound [1].

The table below summarizes the key identification information for the finalized active ingredient.

Property Description
IUPAC Name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine [2]
CAS Name 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole [2]
CAS No. 99387-89-0 [2]
Molecular Formula C₁₅H₁₅ClF₃N₃O [2]
Molecular Mass 345.75 [2]

Mode of Action and Fungicidal Activity

This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, which consists of Demethylation Inhibitors (DMI) or sterol biosynthesis inhibitors [2] [3].

  • Primary Biochemical Mode: It acts systemically with both protective and curative action by inhibiting ergosterol biosynthesis in pathogenic fungi [2] [1] [4]. Specifically, it interferes with the C-14 demethylation of the sterol skeleton, a process catalyzed by cytochrome P450 enzymes [1]. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to cell death.
  • Antifungal Spectrum: In vitro studies demonstrated that this compound has a wide range of antifungal activity, including against fungal isolates that had developed resistance to benzimidazole and dicarboximide fungicides [1].
  • Secondary Effect on Plants: Subsequent research has identified that this compound can also inhibit strigolactone biosynthesis in plants by targeting the cytochrome P450 enzyme Os900 (CYP711A2) in rice [5]. Strigolactones are plant hormones that, among other functions, stimulate the germination of seeds from parasitic weeds like Striga [5].

The following diagram illustrates the dual biological activity of this compound.

G cluster_fungal Fungal Target cluster_plant Plant Target (Secondary Effect) TFZ This compound Application Ergosterol Ergosterol Biosynthesis TFZ->Ergosterol Primary Action SL Strigolactone (SL) Biosynthesis TFZ->SL Secondary Action CYP51 Inhibition of CYP51 (Sterol C-14 Demethylase) Ergosterol->CYP51 Membrane Disrupted Cell Membrane Fungal Cell Death CYP51->Membrane Os900 Inhibition of Os900 (CYP711A2) SL->Os900 Germination Reduced SL Production Less Striga Weed Germination Os900->Germination

Efficacy and Uses in Agriculture

This compound is effective against a broad spectrum of fungal diseases across various crops, functioning through multiple types of activity [2] [3] [1].

Property Description
Example Pests Controlled Powdery mildew, scab, cedar apple rust, blossom blight, fruit rot, leaf spot [2]
Example Applications Fruits (apples, pears, grapes, melons), vegetables (cucumbers, tomatoes, broccoli), ornamentals [2]
Type of Activity Systemic, with both protective (prevents infection) and curative (can stop established infections) action. One source notes a 72-hour curative activity against apple scab [2] [3].

Key Experimental Data and Protocols

For researchers, the quantitative data on physicochemical properties and methodologies from toxicology studies are particularly relevant.

Key Physicochemical Properties

The following table summarizes core data, primarily from regulatory assessments [2].

Property Value / Condition Notes
Solubility in Water 10.5 mg L⁻¹ / 20 °C, pH 7 Moderate solubility [2]
Octanol-Water Partition Coefficient (Log P) 4.77 / 20 °C High lipophilicity [2]
Melting Point 63 °C [2]
Vapor Pressure 1.36 x 10⁻³ mPa / 25 °C [2]
Summary of Representative Toxicology Protocols

Recent research has investigated this compound's potential toxicological effects. The protocols below summarize key in vitro and in vivo methods from recent studies.

  • Cytotoxicity and ROS Apoptosis Study (in vitro)

    • Cell Line: Mouse GC-1 spermatogonia (spg) cells (a type B spermatogonia cell line) [6].
    • Treatment: Cells were treated with this compound at concentrations ranging from 5 μM to 80 μM for 24 hours [6].
    • Assessment: Cell viability was measured to determine IC₅₀ (~30.5 μM). Subsequent analyses (flow cytometry, Western blot, immunofluorescence) were performed at sub-IC₅₀ concentrations (20 and 40 μM) to investigate ROS production, apoptosis (caspase-3/7, -8, -9 activity), and autophagy (LC3-II, Beclin1 levels). The protective effect of the antioxidant N-acetyl-L-cysteine (NAC) was also evaluated [6].
  • Developmental and Reproductive Toxicity (DART) Screening (in vivo)

    • Model Organism: Caenorhabditis elegans (nematode) [7].
    • Exposure:
      • Brood Size Assay: Synchronized L4 larvae were exposed to this compound (10, 30, 100 μM) until the end of reproduction. The total number of viable offspring was counted [7].
      • Developmental Assay: Synchronized L1 larvae were exposed to the same concentrations until the L4 stage (48 hours). The developmental stage of the worms was then assessed [7].
    • Findings: this compound exposure resulted in a significant, dose-dependent reduction in brood size and delayed development [7].

Toxicity and Regulatory Status

This compound has a recognized toxicological profile and its regulatory status varies globally.

  • Toxicological Profile: It is generally considered to have low toxicity to mammals and fish [1]. However, as discussed in the experimental data, recent studies highlight potential as an endocrine-disrupting chemical, with specific reproductive toxicity concerns [6] [7]. The US EPA classifies it as a "Likely Human Carcinogen" [2].
  • Global Regulatory Status:
    • European Union: Not approved; registration expired [2].
    • United States: Historically registered, but the US EPA has issued cancellation orders for some products [8].
    • Other Regions: It is currently used in other countries, including Australia [2]. It is not listed on the Rainforest Alliance's Prohibited Pesticides List, which is based on the FAO/WHO criteria for Highly Hazardous Pesticides (HHPs) [9].

References

Comprehensive Application Notes and Protocols for GC-MS Determination of Triflumizole in Water Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides a detailed analytical method for the determination of triflumizole residues in water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound is a fungicide used in agriculture, and its monitoring in water sources is essential for environmental and public health protection. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and reliable procedure. The method is adapted from established multiresidue pesticide analysis techniques, incorporating optimal sample preparation, instrumental analysis, and validation parameters [1].

Experimental Protocol

Reagents and Materials
  • Pesticide Standard: this compound (analytical grade) [1].
  • Solvents: Acetonitrile (ACN, HPLC grade), Ethyl Acetate (EA, HPLC grade) [1].
  • Additives: Formic acid (≥99%), Acetic acid (≥99%) [1].
  • Salts for Extraction: Magnesium sulfate (MgSO₄, ≥99%), Sodium chloride (NaCl, ≥97%) for liquid-liquid partitioning [1].
  • Cleanup Sorbents:
    • Oasis PRiME HLB plus light cartridge (100 mg) [1].
    • Alumina (≥99%) for dispersive Solid-Phase Extraction (d-SPE) [1].
    • Alternative sorbents: C18, Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB) can be evaluated based on matrix interference [1].
  • Water Samples: Environmental water samples (e.g., river, lake, groundwater) should be collected in clean glass or amber containers and stored at 4°C until analysis.
Sample Preparation Procedure

The following workflow outlines the sample preparation and analysis process for triflumumizole in water samples:

Start Start: Water Sample S1 Extraction Acidified ACN/EA (7:3) with MgSO₄ & NaCl Start->S1 S2 Clean-up Step 1 Oasis PRiME HLB plus light cartridge S1->S2 S3 Clean-up Step 2 d-SPE with Alumina S2->S3 S4 Concentration & Reconstitution S3->S4 S5 GC-MS/MS Analysis S4->S5 S6 Data Analysis & Reporting S5->S6 End End: Quantitative Result S6->End

2.2.1 Extraction
  • Saturation: Weigh 5 g of the water sample into a centrifuge tube. For complex samples, a drying agent like MgSO₄ may be added to simulate the water saturation step used for solid samples, though this may be adjusted or omitted for pure water samples [1].
  • Solvent Addition: Add 10 mL of extraction solvent (0.1% formic acid in acetonitrile/ethyl acetate, 7:3 v/v). The mixture of ACN and EA enhances extraction efficiency while reducing co-extraction of nonpolar interferences [1].
  • Shaking: Shake vigorously for 1 minute.
  • Partitioning: Add 1 g of MgSO₄ and 1 g of NaCl to the tube. Shake immediately and vigorously for another minute to induce phase separation [1].
  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
2.2.2 Cleanup

The dual cleanup procedure is crucial for removing matrix interferences that can affect ionization and detection in complex water samples with high organic content.

  • Primary Cleanup (Oasis PRiME HLB): Load the organic layer (from step 2.2.1.5) onto an Oasis PRiME HLB plus light cartridge. This step removes phospholipids and other major matrix interferences [1].
  • Secondary Cleanup (d-SPE): Transfer the eluent into a d-SPE tube containing 150 mg MgSO₄ and 50 mg of alumina. Shake for 30 seconds and centrifuge [1]. Alumina effectively removes pigments and other polar impurities.
  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 1 mL of acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC vial for analysis [1].
GC-MS/MS Instrumental Analysis
2.3.1 Instrument Configuration and Parameters
  • GC System: Agilent 7890 B Gas Chromatograph (or equivalent) [1].
  • MS/MS System: Agilent 7000C Triple Quadrupole Mass Spectrometer (or equivalent) [1].
  • Chromatographic Column: DB-5 MS UI (30 m length × 0.25 mm I.D., 0.25 µm film thickness) [1].

The table below summarizes the key GC and MS/MS parameters:

Table 1: GC-MS/MS Instrumental Parameters for this compound Determination

Parameter Category Specific Setting Value / Description
Gas Chromatography Carrier Gas & Flow Helium (≥99.999%), constant flow of 1.5 mL/min [1]
Injection Port Temperature: 280°C [1]
Injection Mode & Volume Pulsed splitless, 2 µL [1]
Pulse Pressure 15 psi [1]
Oven Temperature Detailed program provided in Table 2
Tandem Mass Spectrometry Ionization Mode Electron Impact (EI) [2]
Ion Source Temperature Typically 230–300°C (manufacturer's recommendation)
Quadrupole Temperatures Typically 150°C (manufacturer's recommendation)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Tuning Standard PFTBA (for mass calibration at m/z 69, 219, 502) [2]
2.3.2 Oven Temperature Program

Table 2: Detailed GC Oven Temperature Program [1]

Step Rate (°C/min) Target Temperature (°C) Hold Time (min) Total Time (min)
1 - 60 3.0 3.0
2 20 180 3.0 12.0
3 15 260 3.0 17.3
4 10 300 6.0 32.0
2.3.3 MS/MS Detection: MRM Transitions

For this compound, specific precursor and product ions must be identified to establish MRM transitions. The table below suggests common transitions, which should be optimized for your specific instrument.

Table 3: Proposed MRM Transitions for this compound

Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier) Collision Energy (eV)
To be determined from standard analysis To be determined To be determined To be optimized

Procedure for MRM Development:

  • Full Scan Analysis: Inject a standard solution of this compound (e.g., 1 µg/mL) in full scan mode (e.g., m/z 50–500) to identify the precursor ion [2].
  • Product Ion Scan: Using the identified precursor ion, perform a product ion scan to select the most abundant and specific product ions.
  • MRM Optimization: Define 2–3 MRM transitions. The most intense transition is used for quantification (quantifier), and the others are used for confirmation (qualifiers). Optimize collision energies for each transition to maximize signal [1].
System Suitability, Calibration, and Quality Control
  • Tuning and Calibration: Before analysis, perform mass axis calibration and instrument tuning using perfluorotributylamine (PFTBA) according to the manufacturer's autotune routine. This ensures optimal instrument response and accurate mass-to-charge ratio measurement [2].
  • Calibration Curve: Prepare a series of matrix-matched standard solutions at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50 ng/mL) by mixing appropriate standard working solutions with the extract of a pesticide-free blank water sample [1]. The use of matrix-matched standards corrects for signal suppression or enhancement effects.
  • Quality Control (QC): Include a procedural blank, a solvent standard, and QC samples (e.g., blank samples spiked at low and medium concentrations) in each analytical batch to monitor for contamination and ensure method performance.

Method Validation

The following validation data, adapted from a similar multiresidue method for complex matrices, provides performance benchmarks for this compound [1].

Table 4: Method Validation Parameters and Performance Criteria

Validation Parameter Result / Specification
Limit of Quantitation (LOQ) Within 0.002–0.05 mg/kg (can be adapted to µg/L for water) [1]
Linearity R² ≥ 0.990 (over the calibration range)
Accuracy (Recovery %)* 70% – 120% [1]
Precision (Relative Standard Deviation, RSD %) ≤ 20% [1]

\Accuracy should be assessed at least at two fortification levels (e.g., 0.01 and 0.05 mg/kg).*

Troubleshooting and Best Practices

Common issues and solutions during GC-MS/MS analysis are summarized in the following diagram:

Problem1 Problem: Poor Peak Shape/Broadening Cause1 Possible Cause: Active sites in liner/inlet Problem1->Cause1 Sol1 Solution: Replace liner, re-silylate column, check pulse pressure Cause1->Sol1 Problem2 Problem: Low Sensitivity/Response Cause2a Possible Cause: Contaminated ion source Problem2->Cause2a Cause2b Possible Cause: Inefficient ionization/tuning Problem2->Cause2b Sol2a Solution: Clean or maintain ion source Cause2a->Sol2a Sol2b Solution: Re-tune instrument, check repeller voltage Cause2b->Sol2b Problem3 Problem: High Background Noise Cause3 Possible Cause: Incomplete sample cleanup Problem3->Cause3 Sol3 Solution: Optimize cleanup sorbents or procedure Cause3->Sol3

Additional Best Practices:

  • Instrument Maintenance: Regularly clean the ion source and replace the GC liner. Monitor the repeller voltage during tuning; a steadily increasing voltage indicates a dirty ion source that requires cleaning [2].
  • Manual Tuning: For critical applications, after an autotune, consider manually optimizing the repeller and lens voltages for the masses closest to your analyte of interest to maximize sensitivity. Save these settings as a custom tune file [2].
  • Column Care: Use a guard column and trim the analytical column regularly to maintain peak shape and resolution.

Conclusion

This application note provides a robust and detailed protocol for the determination of this compound in water samples using GC-MS/MS. By following the procedures for sample preparation, instrumental analysis, and method validation outlined herein, laboratories can achieve reliable, sensitive, and accurate results. Adherence to good laboratory practices, including rigorous quality control and regular instrument maintenance, is paramount for the successful implementation of this method.

References

Comprehensive Application Notes and Protocols: Dispersive Liquid-Liquid Microextraction (DLLME) for Triflumizole Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Theoretical Background

Dispersive liquid-liquid microextraction (DLLME) represents a significant advancement in sample preparation technology since its introduction in 2006. DLLME has revolutionized the preconcentration and isolation of trace analytes from complex matrices by offering remarkable efficiency while dramatically reducing organic solvent consumption compared to traditional extraction techniques. As a miniaturized sample preparation approach, DLLME operates on the principle of a ternary solvent system where an extraction solvent and disperser solvent are rapidly injected into an aqueous sample containing the target analytes. This creates a cloudy solution consisting of fine droplets of extraction solvent dispersed throughout the aqueous phase, providing an enormously large surface area for rapid mass transfer of analytes from the aqueous phase to the extraction solvent. Following centrifugation, the sedimented phase containing the enriched analytes can be directly analyzed using appropriate instrumental techniques. [1]

Triflumizole is a systemic fungicide widely used in agricultural practices to control various fungal diseases in fruits, vegetables, and ornamental plants. As an inhibitor of ergosterol biosynthesis, this compound disrupts fungal cell membrane formation, making it particularly effective against powdery mildews and other economically significant fungal pathogens. The environmental monitoring of this compound is crucial due to its potential persistence in water systems and possible ecological impacts. However, the determination of this compound at trace levels in environmental samples presents significant analytical challenges that DLLME effectively addresses by providing high enrichment factors and efficient cleanup from complex matrices. [2]

The physicochemical properties of this compound, including its moderate hydrophobicity and specific functional groups, make it an ideal candidate for DLLME-based extraction approaches. Understanding these properties is essential for developing an optimized extraction protocol, as they directly influence parameters such as solvent selection, pH adjustment, and salt addition. The following table summarizes the key properties relevant to DLLME method development for this compound: [2]

Table 1: Physicochemical Properties of this compound Relevant to DLLME

Property Value/Description Significance in DLLME
Chemical Structure Imidazole derivative with trichloromethyl group Determines extraction mechanism and solvent selectivity
Water Solubility Low solubility in water Favorable for extraction into organic solvents
log Kow Moderate hydrophobicity Ideal for liquid-liquid extraction approaches
Stability Stable in acidic to neutral conditions Guides pH adjustment during extraction
Functional Groups Nitrogen-containing heterocycle Influences interaction with extraction solvents

Optimization Strategies and Parameters

Critical Optimization Factors

The development of an efficient DLLME method for this compound requires systematic optimization of several critical parameters that collectively determine extraction efficiency, selectivity, and reproducibility. Based on multivariate optimization studies, the type and volume of both extraction and disperser solvents emerge as the most influential factors in the DLLME process for this compound. The extraction solvent must possess characteristics such as high density compared to water, low solubility in the aqueous phase, excellent affinity for the target analyte, and compatibility with subsequent analytical instrumentation. Meanwhile, the disperser solvent must be completely miscible with both the aqueous sample and the extraction solvent to facilitate the formation of fine droplets that provide the large surface area essential for rapid extraction equilibrium. [2] [1]

The optimization process for this compound DLLME has been effectively guided by experimental design methodologies, particularly two-level full factorial designs that efficiently evaluate both main effects and factor interactions. This approach has identified chloroform as the optimal extraction solvent due to its favorable density, extraction capability for this compound, and compatibility with gas chromatography-mass spectrometry (GC-MS) analysis. Ethanol serves as an effective disperser solvent, creating a stable emulsion while demonstrating minimal interference with this compound partitioning into the chloroform phase. The addition of potassium iodide as a salting-out agent significantly enhances extraction efficiency by reducing the solubility of this compound in the aqueous phase, while the hand-shaking period requires optimization to balance between complete extraction and operational practicality. [2]

Comprehensive Optimization Parameters

Table 2: Optimized DLLME Parameters for this compound Extraction

Parameter Optimized Condition Effect on Extraction
Extraction Solvent Chloroform High density, good this compound affinity, GC-MS compatible
Extraction Solvent Volume 200 μL Balances enrichment factor and volume for subsequent analysis
Disperser Solvent Ethanol Forms stable emulsion, miscible with both phases
Disperser Solvent Volume 3.0 mL Optimal droplet formation without excessive solvent volume
Salt Addition 2.0 g potassium iodide Salting-out effect improves extraction efficiency
Hand-Shaking Period 15 seconds Ensures complete extraction while maintaining simplicity
Centrifugation Conditions 5 minutes at 4000 rpm Efficient phase separation without extended processing time
Sample Volume 5-10 mL Provides representative sampling with high enrichment factor

The pH adjustment of the sample solution represents another critical parameter that may require optimization based on the specific characteristics of the sample matrix. While this compound remains stable across a wide pH range, adjustment to neutral or slightly acidic conditions may enhance extraction efficiency in certain environmental water samples. The ionic strength modification through salt addition not only improves extraction efficiency via the salting-out effect but also influences the formation and stability of the emulsion during the dispersion process. The optimization of these mutually interacting parameters through systematic approaches ensures the development of a robust, reproducible, and highly efficient DLLME method for this compound determination in various environmental matrices. [1]

Experimental Protocol

Reagents and Materials
  • Analytical Standards: this compound analytical standard (Pestanal grade, >98% purity), paclobutrazol (internal standard, where applicable)
  • Solvents: Chloroform (HPLC grade), ethanol (HPLC grade), acetonitrile (HPLC grade)
  • Reagents: Potassium iodide (analytical grade), sodium chloride (analytical grade)
  • Equipment: Glass centrifuge tubes (15 mL conical bottom), microsyringes (100 μL and 1 mL), vortex mixer, centrifuge (capable of 4000 rpm), GC-MS system with appropriate column

Safety Precautions: Proper personal protective equipment including gloves and safety glasses should be worn throughout the procedure. Chloroform requires handling in a well-ventilated area or fume hood due to potential toxicity. [2]

Step-by-Step DLLME Procedure
  • Sample Preparation: Collect water samples in amber glass bottles. Filter through 0.45 μm nylon membrane filters to remove particulate matter. Adjust sample pH to approximately 7.0 using dilute HCl or NaOH if necessary. For calibration, prepare fortified samples by adding appropriate volumes of this compound working standard solutions to achieve desired concentrations. [3]

  • DLLME Extraction:

    • Transfer 5.0 mL of the prepared water sample into a 15 mL glass centrifuge tube.
    • Add 2.0 g of potassium iodide to the sample and vortex briefly to dissolve.
    • Using a microsyringe, rapidly inject a mixture containing 3.0 mL of ethanol (disperser solvent) and 200 μL of chloroform (extraction solvent) into the sample solution.
    • Immediately hand-shake the mixture vigorously for 15 seconds, resulting in the formation of a cloudy solution. [2]
  • Phase Separation:

    • Centrifuge the emulsion at 4000 rpm for 5 minutes to facilitate phase separation.
    • After centrifugation, the chloroform droplets containing the extracted this compound will be sedimented at the bottom of the centrifuge tube.
    • Carefully remove the bulk aqueous phase using a Pasteur pipette without disturbing the sedimented phase. [2]
  • Analytical Determination:

    • Carefully collect approximately 150 μL of the sedimented chloroform phase using a microsyringe.
    • Transfer the extract to a GC vial for subsequent analysis by GC-MS.
    • If necessary, the extract can be gently evaporated under nitrogen and reconstituted in a smaller volume to achieve additional concentration. [2]

The following workflow diagram illustrates the complete DLLME procedure for this compound:

triflumizole_DLLME_workflow DLLME Workflow for this compound Extraction start Sample Preparation (5 mL water, pH 7.0) step1 Add Salt (2.0 g potassium iodide) start->step1 step2 Inject Solvent Mixture (3.0 mL ethanol + 200 µL chloroform) step1->step2 step3 Hand Shake (15 seconds) step2->step3 step4 Formation of Cloudy Solution step3->step4 step5 Centrifuge (5 min at 4000 rpm) step4->step5 step6 Phase Separation step5->step6 step7 Collect Sedimented Phase (~150 µL) step6->step7 step8 GC-MS Analysis step7->step8

Method Validation and Analytical Performance

Validation Parameters and Results

The DLLME method for this compound determination has undergone comprehensive validation to establish its reliability, sensitivity, and suitability for environmental monitoring applications. Method validation encompasses the assessment of several critical parameters including linearity, sensitivity, precision, accuracy, and robustness. The extraction recovery (ER) and enrichment factor (EF) serve as key indicators of method performance, with EF calculated as the ratio of analyte concentration in the sedimented phase to the initial concentration in the sample (EF = Csed/C0), and ER representing the percentage of total analyte extracted into the sedimented phase. Under optimized conditions, the DLLME method for this compound achieves exceptional sensitivity with a limit of detection (LOD) of 0.97 ng/mL, demonstrating its capability for trace-level determination in complex environmental matrices. [2]

The linear dynamic range of the method has been established through matrix-matched calibration, which effectively compensates for potential matrix effects in real samples. The precision of the method, expressed as relative standard deviation (RSD%), has been evaluated through both intra-day and inter-day replication studies, confirming the reproducibility of the DLLME approach for this compound determination. The following table summarizes the key analytical performance characteristics of the validated DLLME method for this compound: [2]

Table 3: Analytical Performance of DLLME-GC-MS for this compound Determination

Validation Parameter Result Acceptance Criteria
Limit of Detection (LOD) 0.97 ng/mL -
Limit of Quantification (LOQ) 3.23 ng/mL -
Linear Range 5-1000 ng/mL R² > 0.995
Correlation Coefficient (R²) >0.997 ≥0.990
Intra-day Precision (RSD%) 2.8-8.6% ≤15%
Inter-day Precision (RSD%) 4.2-8.6% ≤20%
Extraction Recovery 87-108% 70-120%
Enrichment Factor ~125 -
Quality Control Measures

To ensure the ongoing reliability of analytical results, implementation of a comprehensive quality control protocol is essential. This includes the regular analysis of procedure blanks to monitor potential contamination, matrix spikes to assess extraction efficiency in different sample types, and duplicate samples to evaluate method precision. The use of internal standards, such as paclobutrazol which exhibits similar extraction characteristics to this compound, provides an effective means of correcting for potential variations in injection volume, matrix effects, and instrument performance. For the highest level of accuracy, especially when analyzing complex sample matrices, stable isotopically labeled internal standards (SIL-IS) represent the optimal choice, though their availability for this compound may be limited. [2] [4]

The robustness of the DLLME method for this compound has been evaluated through deliberate variations in key method parameters, including extraction solvent volume (±10%), disperser solvent volume (±10%), salt amount (±15%), and hand-shaking time (±5 seconds). The results demonstrate that the method remains unaffected by small but deliberate variations in method parameters, indicating its suitability for routine application in different laboratory environments. When applied to real water samples, the relative recovery of this compound can be calculated using the formula RR = (Cfound - Creal)/Cadded × 100%, where Cfound represents the measured concentration after standard addition, Creal is the native analyte concentration, and Cadded is the concentration of the added standard. [2] [1]

Application Examples and Practical Implementation

Environmental Water Analysis

The DLLME-GC-MS method has been successfully applied to the determination of this compound in various environmental water matrices, including tap water, river water, groundwater, and wastewater samples. In municipal wastewater samples, the method demonstrated appreciable recovery results, though matrix matching was necessary to achieve quantitative recovery (close to 100%) for tap water samples, highlighting the importance of matrix-matched calibration for accurate quantification. The method's versatility across different water types makes it particularly valuable for environmental monitoring programs aimed at tracking pesticide distribution and persistence in aquatic systems. The reliability of the method has been confirmed through comparative studies with established reference methods, demonstrating equivalent or superior performance while offering advantages in terms of solvent consumption, analysis time, and operational simplicity. [2]

For the analysis of wastewater samples with high complexity, additional sample preparation steps may be incorporated to extend column lifetime and maintain instrument performance. These may include pre-filtration through 0.22 μm membranes or solid-phase extraction clean-up prior to the DLLME procedure. The effectiveness of these additional clean-up steps should be validated through recovery experiments to ensure they do not adversely impact the extraction efficiency of this compound. The developed method achieves adequate sensitivity for monitoring this compound residues at levels well below regulatory limits, making it suitable for compliance monitoring in addition to routine environmental surveillance. [2] [4]

Troubleshooting and Method Adaptation

Several common issues may arise during method implementation, along with corresponding solutions:

  • Poor Recovery: Check solvent compatibility and purity; ensure rapid injection of solvent mixture; verify pH adjustment; confirm salt concentration.
  • Inconsistent Sedimented Phase Volume: Standardize centrifugation conditions; use high-precision syringes for solvent addition; control laboratory temperature.
  • Matrix Effects: Implement matrix-matched calibration; consider standard addition method for complex samples; evaluate the use of internal standards.
  • Chromatographic Issues: Ensure complete phase separation; check for solvent compatibility with GC-MS system; consider extract filtration prior to injection.

For method adaptation to other sample matrices or analytical requirements, several modifications can be explored:

  • Alternative Extraction Solvents: Tetrachloroethylene for higher density applications; low-density solvents for DLLME-SFO (solidified floating organic droplet) approaches.
  • Different Disperser Solvents: Acetonitrile or methanol as alternatives to ethanol, with appropriate volume optimization.
  • Ionic Liquids: For green chemistry approaches, though compatibility with this compound extraction requires validation.
  • Automation Potential: In-syringe DLLME approaches for higher throughput and improved reproducibility.

The relationship between different DLLME modes and their applications can be visualized as follows:

DLLME_classification DLLME Technique Classification and Applications DLLME DLLME Techniques mode1 Mixed Mode Extraction DLLME->mode1 mode2 Assisted Dispersion DLLME->mode2 mode3 Ionic Liquid-Based DLLME->mode3 mode4 Solvent Density-Based DLLME->mode4 app1 Combined with SPE, SPME Enhanced cleanup for complex matrices mode1->app1 app2 Ultrasound, Microwave, Vortex Improved efficiency, reduced time mode2->app2 app3 Green solvent alternatives Reduced environmental impact mode3->app3 app4 Low-density solvents (DLLME-SFO) Easier retrieval of extract mode4->app4

Conclusion

The DLLME method presented in this application note provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in various water matrices. The optimized protocol offers significant advantages over conventional extraction techniques, including reduced solvent consumption, minimal sample requirements, short analysis time, and high enrichment factors. The method's validation according to established analytical criteria confirms its suitability for routine monitoring applications, regulatory compliance assessment, and environmental fate studies of this compound and related pesticides.

The adaptability of the DLLME technique allows for potential extension to other pesticide classes and sample matrices, with appropriate method optimization. Future developments in DLLME for pesticide analysis may focus on automation opportunities, solvent alternatives with improved green chemistry profiles, and integration with rapid screening techniques to address the growing need for high-throughput environmental monitoring. The method represents a significant step forward in the evolution of sample preparation techniques, aligning with contemporary analytical chemistry trends toward miniaturization, automation, and sustainability.

References

Comprehensive Analytical Methods for Triflumizole and Its Metabolites in Plant Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triflumizole Metabolism and Analytical Principles

This compound (TFZ) is a broad-spectrum imidazole fungicide widely used in agriculture to control powdery mildew and rust in various crops including cucumbers, grapes, fruits, and vegetables. From a regulatory perspective, This compound residues in plants encompass not only the parent compound but also its key metabolites, necessitating analytical methods that can accurately quantify the total residue content. The metabolic pathway of this compound in plants primarily involves the formation of metabolite FM-6-1 ((1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide), which retains the 4-chloro-α,α,α-trifluoro-o-toluidine moiety characteristic of the active component [1]. The European Food Safety Authority (EFSA) has established that for monitoring purposes, the residue definition should comprise the sum of this compound and its metabolite FM-6-1, expressed as this compound equivalents, while for risk assessment, the definition should include all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1].

The complexity of this compound metabolism requires sophisticated analytical approaches that can either convert all relevant metabolites to a common derivative for total residue quantification or simultaneously determine individual compounds using selective detection techniques. This article presents detailed application notes and protocols for two established analytical methods: the total residue method based on hydrolysis and derivative formation, and the metabolite-specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols have been validated for various plant matrices and provide reliable approaches for regulatory compliance, food safety monitoring, and environmental fate studies.

Total Residue Analytical Method via Hydrolysis and Derivative Formation

Principle and Scope

This method enables the comprehensive determination of the total content of this compound and its metabolites containing the 4-chloro-α,α,α-trifluoro-o-toluidine moiety in plant matrices. The analytical approach involves the chemical conversion of all relevant residues to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine, through sequential hydrolysis steps, followed by clean-up procedures and quantitative analysis using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) [2] [3]. This method is particularly valuable for regulatory assessments where the total residue burden must be determined, especially for crops with short preharvest intervals where the proportion of metabolites relative to the parent compound may be significant [2].

The method has been successfully applied to various crop matrices including fruits, vegetables, and cereals, with demonstrated efficacy in quantifying the total residue content at levels relevant to compliance with established maximum residue limits (MRLs). The hydrolysis-based approach addresses the challenge of analyzing multiple metabolite forms by converting them to a single, quantifiable derivative, thereby simplifying the analytical process while maintaining comprehensiveness in residue assessment.

Equipment and Reagents
  • Chromatographic system: HPLC with UV detector or GC with electron capture detector (ECD)
  • Separation columns: Reverse-phase C18 column for HPLC or appropriately polar capillary column for GC
  • Homogenizer (high-speed blender or equivalent)
  • Rotary evaporator with temperature-controlled water bath
  • Liquid chromatography columns for clean-up (packed with appropriate adsorbents)
  • Distillation apparatus
  • This compound analytical standard (PESTANAL or equivalent)
  • Metabolite FM-6-1 standard (when available)
  • Derivative standard: 4-chloro-α,α,α-trifluoro-o-toluidine
  • HPLC-grade solvents: methanol, acetonitrile, dichloromethane
  • Acetate buffer solution (pH ~5.0)
  • Sodium hydroxide solution (1N)
  • Anhydrous sodium sulfate
Detailed Experimental Procedure

The following workflow diagram illustrates the complete analytical procedure for the total residue method:

G A Sample Homogenization B Extraction with Methanol A->B C Liquid-Liquid Partitioning with Dichloromethane B->C D Acetate Buffer Hydrolysis C->D E Sodium Hydroxide Hydrolysis D->E F Distillation Clean-up E->F G Column Chromatography F->G H Derivative Formation (4-chloro-α,α,α-trifluoro-o-toluidine) G->H I HPLC or GC Analysis H->I J Quantification (External Standard Method) I->J

Figure 1: Experimental workflow for the total residue analytical method of triflumumizole and its metabolites in plant matrices

  • Sample Preparation: Commence with representative plant samples (typically 10-20 g). Homogenize thoroughly using a high-speed blender. For high-water-content matrices, additional grinding with anhydrous sodium sulfate may be necessary to remove excess moisture [2] [3].

  • Extraction: Transfer the homogenized sample to an Erlenmeyer flask. Add methanol (approximately 100 mL for 10 g sample) and shake vigorously for 30 minutes. Filter the extract and repeat the extraction with fresh methanol. Combine the filtrates and concentrate to approximately 20 mL using a rotary evaporator at 40°C [4] [5].

  • Hydrolysis and Derivatization: This critical step converts this compound and its metabolites to the common derivative. Add acetate buffer solution to the concentrated extract and heat at 80°C for 30 minutes. Then add sodium hydroxide solution and continue heating for an additional 60 minutes. This sequential hydrolysis cleaves the metabolites to yield 4-chloro-α,α,α-trifluoro-o-toluidine as a common derivative [2] [3].

  • Clean-up Procedures: Transfer the hydrolyzed mixture to a distillation apparatus. Collect the distillate and extract it with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator. Further clean-up may be performed using column chromatography with silica gel or Florisil, eluting with appropriate solvent mixtures [2].

  • Chromatographic Analysis: Reconstitute the final residue in mobile phase (for HPLC) or appropriate solvent (for GC). For HPLC analysis, use a reverse-phase C18 column with UV detection at 210-230 nm. For GC analysis, employ a capillary column with ECD detection. Quantify using the external standard method with calibration curves prepared from authentic 4-chloro-α,α,α-trifluoro-o-toluidine standard [2] [3] [5].

Method Validation Parameters

The hydrolysis-based method has been extensively validated across multiple crop matrices. The limit of detection was established at 0.02 ppm, with recovery rates ranging from 69% to 97% across various fortification levels [2] [3]. The method demonstrates linear response over concentration ranges relevant to regulatory limits (typically 0.02-2.0 mg/kg), with correlation coefficients exceeding 0.995. The precision of the method, expressed as relative standard deviation, is typically less than 10% for replicate analyses [2].

Metabolite-Specific Analytical Method Using LC-MS/MS

Principle and Scope

This method enables the simultaneous determination of this compound and its key metabolite FM-6-1 without requiring hydrolysis or derivatization steps. The approach is based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometric analysis, providing high sensitivity and selectivity [6]. This method is particularly suitable for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds rather than total residues is required.

The LC-MS/MS method offers several advantages including reduced analysis time, minimal sample preparation, and the ability to quantify parent compound and metabolite independently. The method has been validated for various plant matrices including cucumber, where this compound is commonly applied, and can be adapted to other crop matrices with appropriate validation [6].

Equipment and Reagents
  • Liquid chromatography-tandem mass spectrometry system with electrospray ionization
  • Chromatographic column: Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
  • Centrifuge capable of 5000 rpm
  • Vortex mixer
  • Analytical balance
  • QuEChERS extraction kits or equivalent materials
  • This compound certified standard
  • Metabolite FM-6-1 certified standard
  • Isotope-labeled internal standards (when available)
  • HPLC-grade solvents: acetonitrile, methanol
  • Formic acid
  • Ammonium acetate
Detailed Experimental Procedure
  • Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (typically containing magnesium sulfate and sodium chloride) and shake immediately and vigorously for another minute. Centrifuge at 5000 rpm for 5 minutes [6].

  • Extract Clean-up: Transfer 6 mL of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing clean-up sorbents (typically primary secondary amine, C18, and magnesium sulfate). Shake vigorously for 30 seconds and centrifuge at 5000 rpm for 5 minutes. Transfer the supernatant and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis [6].

  • LC-MS/MS Analysis: Inject the reconstituted extract into the LC-MS/MS system. Use a gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The following gradient provides adequate separation: initial 20% B, increased to 95% B over 8 minutes, held for 2 minutes, then returned to initial conditions. Use a flow rate of 0.3 mL/min and column temperature of 40°C [6].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor multiple reaction monitoring (MRM) transitions for this compound and FM-6-1. Optimize instrument parameters including collision energies and source temperatures for maximum sensitivity. Quantify using the external standard method with calibration curves prepared in matrix-matched solutions to compensate for matrix effects [6].

Method Validation Parameters

Table 1: Validation parameters for the LC-MS/MS method for this compound and metabolite FM-6-1 in cucumber

Validation Parameter This compound Metabolite FM-6-1
Limit of Quantification (LOQ) 0.01 mg/kg 0.01 mg/kg
Limit of Detection (LOD) 3.9 × 10⁻⁵ mg/L 7.5 × 10⁻⁴ mg/L
Recovery Range 80-105% 80-105%
Relative Standard Deviation 1.0-6.1% 1.0-6.1%
Linear Range 0.001-1.0 mg/L 0.001-1.0 mg/L

The method demonstrates excellent sensitivity with limits of quantification sufficient for monitoring residues at levels well below established MRLs. The precision and accuracy parameters meet accepted criteria for pesticide residue analysis, making the method suitable for regulatory applications [6].

Method Comparisons and Applications

Comparative Method Performance

Table 2: Comparison of key characteristics between the total residue method and metabolite-specific method

Characteristic Total Residue Method Metabolite-Specific Method
Analytical Principle Hydrolysis to common derivative Direct determination
Residues Quantified Total residues with 4-chloro-α,α,α-trifluoro-o-toluidine moiety This compound and FM-6-1 individually
Detection Techniques HPLC-UV or GC-ECD LC-MS/MS
Limit of Detection 0.02 ppm 0.01 ppm for individual compounds
Recovery Range 69-97% 80-105%
Key Applications Regulatory compliance for total residues Dissipation studies, metabolic fate
Equipment Requirements Moderate High
Sample Throughput Lower Higher
Applications in Residue Dynamics and Risk Assessment

Both analytical approaches have been successfully applied to study the dissipation behavior of this compound and its metabolites in various crop ecosystems. Field studies in cucumbers have demonstrated that this compound dissipation follows pseudo-first-order kinetics with half-lives ranging from 2.3 to 40.8 days depending on application rate and environmental conditions [6]. The residue levels at harvest were found to be below established MRLs, with this compound residues not exceeding 0.66 mg/kg and metabolite FM-6-1 below 0.07 mg/kg [6].

Dietary risk assessment based on residue data obtained using these analytical methods has indicated a low dietary risk from this compound and its metabolites in cucumbers, with hazard ratios less than 1 and hazard indices below 1 [6]. The European Food Safety Authority has confirmed that chronic exposure calculations for all crops reported in their review represented only 3% of the acceptable daily intake (ADI), while the highest acute exposure was calculated for tomatoes at 68% of the acute reference dose (ARfD) [1].

Regulatory Considerations and Quality Control

Regulatory Definitions and Requirements

The residue definition for this compound varies by regulatory jurisdiction, impacting method selection and application. The European Food Safety Authority has established that for enforcement purposes, the residue definition should be "sum of this compound and metabolite FM-6-1, expressed as this compound," while for risk assessment, it should include "sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group" [1]. This distinction is critical for appropriate method selection and data interpretation.

Regulatory assessments have indicated that for crops with short preharvest intervals, residue values obtained from both individual metabolite analysis and total residue methods are nearly identical, suggesting that for tolerance establishment, analyses by the individual analytical method may be sufficient [2]. However, for comprehensive risk assessment, especially with longer preharvest intervals where metabolite profiles may shift, the total residue method provides a more complete picture of residue burden.

Quality Assurance Protocols
  • System Suitability Checks: Perform daily system suitability tests to ensure chromatographic performance. For HPLC methods, retention time consistency (<2% RSD), peak symmetry (tailing factor <2.0), and theoretical plate count (>2000) should be verified. For MS detection, mass accuracy and signal intensity should meet manufacturer specifications.

  • Recovery Studies: Include fortified controls with each batch of samples at concentrations spanning the expected residue range. Typical fortification levels include the LOQ, 10x LOQ, and relevant MRL concentrations. Acceptable recovery ranges are typically 70-120% with RSDs <20%.

  • Calibration Standards: Prepare matrix-matched calibration standards to compensate for matrix effects, especially in LC-MS/MS analysis. Calibration curves should demonstrate linearity with correlation coefficients (r²) >0.99.

  • Proficiency Testing: Participate in interlaboratory comparison studies and proficiency testing programs to maintain analytical competency and ensure data comparability between laboratories.

Conclusion

These detailed application notes and protocols provide comprehensive guidance for the analysis of this compound and its metabolites in plant matrices. The two presented methods offer complementary approaches: the total residue method via hydrolysis and derivatization provides a comprehensive assessment of all residues containing the characteristic 4-chloro-α,α,α-trifluoro-o-toluidine moiety, while the metabolite-specific LC-MS/MS method enables selective quantification of individual compounds with high sensitivity and efficiency.

The choice between methods depends on the specific analytical requirements: the total residue method may be preferred for regulatory compliance testing where total residue burden must be assessed, while the metabolite-specific approach is ideal for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds is required. Both methods have been validated across multiple crop matrices and provide reliable performance for their intended applications.

References

Comprehensive Analytical Methods for Triflumizole Residue Analysis in Agricultural Commodities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triflumizole is a systemic conazole fungicide used to control fungal diseases such as powdery mildew and scab on a variety of crops, including apples, pears, cucumbers, and grapes [1]. Monitoring its residue levels, along with those of its key metabolites, is essential for ensuring food safety and compliance with Maximum Residue Levels (MRLs) established by regulatory bodies worldwide [2] [3]. This document consolidates detailed application notes and protocols for the analysis of this compound and its metabolites, drawing from validated methods reported in the scientific literature. It covers high-performance liquid chromatography (HPLC) with UV detection and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing researchers and analytical chemists with robust procedures for regulatory testing and risk assessment.

Key Concepts and Definitions

  • Residue Definition for Monitoring (EFSA): The sum of this compound and its metabolite FM-6-1, expressed as this compound [2].
  • Residue Definition for Risk Assessment (EFSA): The sum of this compound and all metabolites containing the 4‑chloro‑2‑(trifluoromethyl)phenyl group, expressed as this compound [2].
  • Metabolite FM-6-1: (1E)‑N'‑[4‑chloro‑2‑(trifluoromethyl)phenyl]‑2‑propoxyethanimidamide. A major metabolite found in crop metabolism studies [2].
  • QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe." A widely used sample preparation methodology for pesticide residue analysis [4].

Analytical Methods and Protocols

HPLC-UV Method for this compound and Metabolite in Crops

This protocol describes a simultaneous determination of this compound and its metabolite (FM-6-1) in crops using HPLC-UV, based on the method established by Shiga et al. and applied in subsequent monitoring studies [5] [6] [7].

3.1.1 Experimental Workflow

The following diagram outlines the major steps in the sample preparation and analysis process:

G start Start with Sample Crop step1 Extraction with Methanol start->step1 step2 Liquid-Liquid Partition Re-extract into Methylene Chloride step1->step2 step3 Clean-up on Florisil Column step2->step3 step4 Concentration and Reconstitution step3->step4 step5 HPLC-UV Analysis Column: Nucleosil 5 C18 (ODS, 5 µm) Mobile Phase: Acetonitrile-3 mM Carbonate Buffer (7:3, v/v, pH 9.0) Detection: UV at 238 nm step4->step5 end Data Analysis & Quantification step5->end

3.1.2 Detailed Procedures
  • Sample Extraction: Weigh a representative homogenized sample (20.0 g) into a blender. Add 100 mL of methanol and blend at high speed for 3 minutes. Filter the extract under vacuum [5] [7].
  • Liquid-Liquid Partition: Transfer a 50 mL aliquot of the methanol extract (equivalent to 10 g of sample) into a 500 mL separatory funnel. Add 200 mL of a 5% sodium chloride aqueous solution and 100 mL of methylene chloride. Shake vigorously for 3 minutes. After phase separation, collect the methylene chloride layer. Re-extract the aqueous layer with a further 100 mL of methylene chloride. Combine the methylene chloride extracts and dehydrate by passing through anhydrous sodium sulfate. Concentrate the combined extract to near dryness using a rotary evaporator at 40°C [5] [7].
  • Clean-up (Florisil Column Chromatography): Pack a glass column (e.g., 2 cm i.d.) with 10 g of Florisil, topped with approximately 5 g of anhydrous sodium sulfate. Pre-wet the column with 50 mL of n-hexane. Dissolve the residue from the previous step in 10 mL of n-hexane and transfer it to the column. Elute the column with 150 mL of n-hexane/ethyl acetate (95:5, v/v). Discard this fraction. Then, elute this compound and its metabolite with 150 mL of n-hexane/ethyl acetate (4:1, v/v). Collect this eluate and concentrate it to dryness using a rotary evaporator. Dissolve the final residue in an appropriate volume of the HPLC mobile phase for analysis [5] [6] [7].
  • HPLC-UV Analysis:
    • Column: Nucleosil 5 C18 (ODS, 5 µm) [5]
    • Mobile Phase: Acetonitrile - 3 mM Carbonate Buffer (7:3, v/v, pH 9.0) [5]
    • Flow Rate: 1.0 mL/min (typical, can be adjusted)
    • Detection: UV at 238 nm [5] [6]
    • Injection Volume: 10-20 µL
3.1.3 Method Performance

Table 1: Performance Data for HPLC-UV Method

Parameter This compound Metabolite (FM-6-1) Reference
Recovery (%) 73 - 99% (spiked at 0.5 ppm) 74 - 94% (spiked at 0.5 ppm) [5]
Recovery (%) 87.5 - 93.3% (spiked at 0.1 & 0.4 mg/kg) Not specified in study [6] [7]
Limit of Detection (LOD) 0.01 - 0.02 ppm 0.01 - 0.02 ppm [5]
Limit of Quantification (LOQ) ~0.02 mg/kg ~0.02 mg/kg [6]
Linearity > 0.999 (0.2 - 4.0 mg/kg) Not specified [6] [7]
Repeatability (RSD) ≤ 6% Not specified [6] [7]
LC-MS/MS Method Based on QuEChERS for Cucumber

This protocol describes a modern, multi-residue approach for the simultaneous determination of this compound and its metabolite FM-6-1 in cucumber, utilizing the QuEChERS sample preparation method and LC-MS/MS analysis [4].

3.2.1 Experimental Workflow

The QuEChERS method offers a streamlined workflow as shown below:

G start Start with Homogenized Cucumber step1 Extraction 10 g sample + 10 mL acetonitrile Shake vigorously start->step1 step2 Salting Out Add salts (e.g., MgSO₄, NaCl) Shake and centrifuge step1->step2 step3 Clean-up (Dispersive-SPE) Transfer extract to d-SPE tube (e.g., with PSA, MgSO₄) Shake and centrifuge step2->step3 step4 LC-MS/MS Analysis Chromatographic separation MS/MS detection (MRM mode) step3->step4 end Data Analysis & Quantification step4->end

3.2.2 Detailed Procedures
  • Sample Extraction: Weigh 10.0 ± 0.1 g of homogenized cucumber sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake the tube vigorously for 10-15 minutes using a mechanical shaker [4].
  • Salting Out (Phase Separation): To the tube from the previous step, add a pre-prepared salt mixture typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Immediately shake the tube manually for 1 minute to prevent clumping. Then centrifuge at ≥ 4000 rpm for 5 minutes to achieve clean phase separation [4].
  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer into a d-SPE tube containing cleanup sorbents (e.g., Primary Secondary Amine - PSA, and MgSO₄). Shake the tube vigorously for 30 seconds and then centrifuge. The supernatant is filtered through a 0.22 µm membrane filter prior to LC-MS/MS analysis [4].
  • LC-MS/MS Analysis:
    • Chromatography: Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2 µm). The mobile phase typically consists of (A) 5 mM ammonium acetate in water and (B) 5 mM ammonium acetate in methanol, using a gradient elution program [3].
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor multiple reaction monitoring (MRM) transitions for this compound, its metabolite FM-6-1, and any other target analytes. The specific transitions and optimized collision energies should be established during method development and validation [4].
3.2.3 Method Performance

Table 2: Performance Data for LC-MS/MS (QuEChERS) Method in Cucumber [4]

Parameter This compound Metabolite FM-6-1
LOQ (mg kg⁻¹) 0.01 - 0.05 0.01 - 0.05
LOD (mg L⁻¹) 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴ 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴
Mean Recovery (%) 80 - 105 80 - 105
RSD (%) 1.0 - 6.1 1.0 - 6.1

Regulatory Considerations and Data Analysis

Stability of Residues in Crops

Field residue trials indicate that when triflumumizole is applied according to Good Agricultural Practice (GAP), residue levels at harvest are typically low. For instance:

  • Apples and Pears: Applications 14-50 days before harvesting resulted in mean residue amounts of 0.05 and 0.06 mg/kg, which were often below the detectable level in some studies [6] [7].
  • Cucumbers: Applications up to 1 day before harvesting resulted in non-detectable residues at the 0.02 mg/kg level [6] [7]. Another study reported residues below 0.07 mg kg⁻¹ at harvest, with a dissipation half-life of 2.3–40.8 days [4].
Analytical Method Comparison and Selection

The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis:

  • HPLC-UV: This is a cost-effective and robust method suitable for the simultaneous determination of this compound and its key metabolite FM-6-1 in crops where expected residue levels are above 0.02 mg/kg and matrix interference is manageable after clean-up [5] [6]. It is a viable option for laboratories without access to mass spectrometry.
  • LC-MS/MS (with QuEChERS): This is the preferred method for high-throughput analysis, superior sensitivity, and confirmatory analysis. It provides lower limits of detection and quantification, better selectivity in complex matrices, and is capable of analyzing multiple pesticides simultaneously [3] [4]. The QuEChERS preparation significantly reduces sample handling time.

Conclusion

These application notes provide two validated, detailed protocols for the analysis of this compound and its metabolite FM-6-1 in agricultural commodities. The classical HPLC-UV method offers a reliable and accessible approach, while the modern QuEChERS/LC-MS/MS method provides higher throughput, sensitivity, and confirmatory power. The storage stability data indicate that this compound and its metabolites are stable at -20°C for at least 6 months in high water content commodities, ensuring the integrity of samples during analysis [2]. Adherence to these protocols, along with consideration of the relevant regulatory residue definitions, will enable laboratories to accurately monitor this compound residues for compliance with food safety standards.

References

Comprehensive Analytical Methods for Triflumizole Residue Monitoring in Fruits and Vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triflumizole is a systemic imidazole fungicide widely used in agriculture to control fungal diseases in various crops, including fruits and vegetables. As with all pesticide applications, monitoring residue levels in food commodities is essential for ensuring food safety and compliance with established regulatory limits. The complex metabolism of this compound in plants, which generates multiple metabolites, presents particular analytical challenges that require sophisticated methodological approaches.

This application note provides detailed protocols for the accurate determination of this compound and its metabolites in fruit and vegetable matrices. We present validated methods using both conventional HPLC-UV and advanced liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) techniques, along with comprehensive data on method performance characteristics, recovery rates, and real-world application data. These protocols are designed to meet the needs of research scientists, regulatory agencies, and analytical laboratories engaged in pesticide residue analysis and food safety monitoring.

Analytical Methods Overview

The analysis of this compound residues requires careful consideration of both the parent compound and its metabolites. Two primary analytical approaches have been established and validated for this purpose, each with distinct advantages and applications.

HPLC-UV Method

The HPLC-UV method provides a robust, cost-effective solution for routine analysis of this compound residues. This approach employs a reversed-phase chromatographic separation with UV detection at 238 nm, where this compound demonstrates strong absorption [1]. The method has been comprehensively validated for fruits including apples and pears, and vegetables such as cucumbers, demonstrating excellent linearity (>0.999) across a concentration range of 0.2-4.0 mg/kg [1]. The limit of detection (LOD) for this method is established at 0.02 mg/kg, with a limit of quantification (LOQ) of 0.1 mg/kg, sufficiently sensitive for monitoring compliance with maximum residue limits (MRLs).

Sample cleanup prior to HPLC-UV analysis is typically performed using open preparative chromatographic columns packed with Florisil, which effectively removes matrix interferents from fruit and vegetable extracts [1]. This cleanup step is crucial for achieving the necessary method sensitivity and specificity, particularly for complex matrices like apple and pear pulps.

LC-QTOF-MS Method

For laboratories requiring higher sensitivity and confirmatory analysis, LC-QTOF-MS represents the state-of-the-art approach. This technique provides exact mass measurements with high resolution (>30,000 FWHM), enabling unambiguous identification of this compound and its metabolites through accurate mass determination [2]. The method operates in full-scan mode, allowing for both targeted quantification and non-targeted screening of related compounds without requiring re-analysis.

The LC-QTOF-MS method has been successfully validated for complex matrices including cereal grains and legumes, demonstrating its robustness for challenging sample types [2]. With an injection volume of 3 μL and gradient separation using an Inertsil ODS-4 column, the method achieves excellent separation efficiency. The mass spectrometer is typically operated with electrospray ionization in positive mode (ESI+), with data-independent acquisition using both low (4 eV) and high (ramp from 10-40 eV) collision energies to provide both precursor and fragment ion information [2].

Table 1: Comparison of Analytical Methods for this compound Determination

Parameter HPLC-UV Method LC-QTOF-MS Method
Detection Principle Ultraviolet absorption at 238 nm Exact mass measurement
Linearity >0.999 (0.2-4.0 mg/kg) Not specified
Limit of Detection 0.02 mg/kg 0.01 mg/kg
Recovery Range 87.5±0.0 to 93.3±2.6% 70-95%
Key Matrices Validated Apple, pear, cucumber Brown rice, soybeans, peanuts
Analysis Time ~20-30 minutes ~18 minutes per run
Metabolite Coverage Parent compound mainly Parent and multiple metabolites

Detailed Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate residue determination, as complex fruit and vegetable matrices can interfere with both chromatographic separation and detection. The following protocol has been validated for this compound analysis in various produce matrices:

  • Homogenization: Representative fruit or vegetable samples should be thoroughly homogenized using a high-speed blender to ensure a uniform matrix. For high-water content produce, reduction to a pulp provides optimal extraction efficiency [1].

  • Extraction: Weigh 10.0 g of homogenized sample into a glass extraction tube. Add 20 mL of water to samples with low natural moisture content and allow to hydrate for 30 minutes. Add 50 mL of methanol to the hydrated sample and shake vigorously for 10 minutes to extract this compound residues [1] [2]. For the initial extraction, methanol provides excellent recovery of this compound and its metabolites. Alternatively, acetonitrile may be employed, particularly when following the Japanese multiresidue method protocol [2].

  • Liquid-Liquid Partitioning: Transfer the methanol extract to a separation funnel and add 50 mL of dichloromethane. Shake vigorously for 2 minutes and allow phases to separate. Collect the dichloromethane layer containing the target analytes [1]. This step effectively partitions this compound into the organic phase while leaving many water-soluble matrix components behind.

Sample Cleanup Procedures

Cleanup of extracts is essential to remove co-extracted matrix components that can interfere with analysis:

  • Florisil Column Cleanup: Prepare an open glass column (typically 1-2 cm i.d.) packed with 5 g of activated Florisil between anhydrous sodium sulfate layers. Pre-wet the column with 10-15 mL of dichloromethane. Transfer the concentrated extract to the column and elute this compound with 50 mL of dichloromethane:acetone (90:10, v/v) [1]. Collect the entire eluate and concentrate to near dryness under a gentle nitrogen stream.

  • Alternative SPE Cleanup: For LC-QTOF-MS analysis, a tandem graphitized carbon black (GCB)/primary secondary amine (PSA) cartridge provides effective cleanup [2]. Condition the cartridge with 5 mL of acetonitrile before applying the sample extract. Elute this compound with 10 mL of acetonitrile, then concentrate the eluate to dryness and reconstitute in 1 mL of methanol for analysis.

Instrumental Analysis Parameters

Table 2: HPLC-UV Instrumental Parameters for this compound Analysis

Parameter Specification
Column C18 reversed-phase (e.g., 250 × 4.6 mm, 5 μm)
Mobile Phase Gradient: Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 20 μL
Column Temperature 30°C
Run Time 20-30 minutes

For LC-QTOF-MS analysis, the following parameters are recommended based on validated methods [2]:

  • Chromatography: Use an Inertsil ODS-4 column (100 × 2.1 mm, 2 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (5 mmol/L ammonium acetate in water) and mobile phase B (5 mmol/L ammonium acetate in methanol) at a flow rate of 0.3 mL/min. The gradient profile should progress from 5% B to 95% B over 10 minutes, hold for 3 minutes, increase to 100% B at 13.01 minutes, hold for 5 minutes, then re-equilibrate.

  • Mass Spectrometry: Operate the QTOF mass spectrometer in resolution mode (>30,000 FWHM) with electrospray ionization in positive mode. Set the scan range to m/z 50-1000, source temperature to 120°C, and desolvation temperature to 450°C. Use a capillary voltage of 1000 V and cone voltage of 20 V. Employ data-independent acquisition with both low (4 eV) and high (ramp from 10-40 eV) collision energies to obtain both precursor and fragment ion information.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound residue analysis in fruits and vegetables, integrating both sample preparation and instrumental analysis:

triflumizole_workflow SampleHomogenization Sample Homogenization Extraction Extraction with Methanol SampleHomogenization->Extraction Partitioning Liquid-Liquid Partitioning with Dichloromethane Extraction->Partitioning Cleanup Cleanup (Florisil Column or SPE Cartridge) Partitioning->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration HPLCAnalysis HPLC-UV Analysis (238 nm detection) Concentration->HPLCAnalysis LCAnalysis LC-QTOF-MS Analysis (Accurate mass measurement) Concentration->LCAnalysis DataProcessing Data Processing and Quantification HPLCAnalysis->DataProcessing LCAnalysis->DataProcessing ResultReporting Result Reporting and MRL Compliance Assessment DataProcessing->ResultReporting

Method Validation and Performance Data

Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for this compound residue determination. The following performance characteristics have been established for the described protocols:

  • Linearity: The HPLC-UV method demonstrates excellent linearity (>0.999 correlation coefficient) across the concentration range of 0.2-4.0 mg/kg, which adequately encompasses the typical MRLs established for this compound in various crops [1].

  • Accuracy and Recovery: Mean recovery rates for this compound from spiked fruit and vegetable samples range from 87.5±0.0 to 93.3±2.6% at fortification levels of 0.1 and 0.4 mg/kg, well within the acceptable range for pesticide residue analysis [1]. For the LC-QTOF-MS method, trueness values of 70-95% have been demonstrated in complex matrices including brown rice, soybeans, and peanuts [2].

  • Precision: Repeatability, expressed as relative standard deviation (RSD) from three repetitive determinations, is ≤6% for the HPLC-UV method, indicating excellent method precision [1]. The LC-QTOF-MS method demonstrates intra-day precision below 16% and inter-day precision below 24% for most target pesticides [2].

  • Sensitivity: The method detection limit (LOD) for this compound is established at 0.02 mg/kg for the HPLC-UV method, with a limit of quantification (LOQ) of 0.1 mg/kg [1]. The LC-QTOF-MS method achieves even higher sensitivity, with quantification possible at 0.01 mg/kg [2].

Table 3: Residue Data from Field Trials and Regulatory Limits

Commodity Application Details Mean Residues at Harvest MRL (Various Countries)
Apple 3 treatments at 50-40-30 days pre-harvest 0.05 mg/kg Varies by jurisdiction
Pear 4 treatments at 40-30-21-14 days pre-harvest 0.06 mg/kg Varies by jurisdiction
Cucumber 4 fumigations at 7-5-3-1 days pre-harvest Not detectable 0.5 ppm (US, cucurbit vegetables) [3]
Strawberries Not specified Not specified 2.0 ppm (US) [3]
Cherries Not specified Not specified 1.5-2.0 ppm (US) [3]

Regulatory Considerations

The regulatory framework for this compound residues in food commodities varies across jurisdictions, but is generally based on comprehensive risk assessment data. The European Food Safety Authority (EFSA) has established a residue definition for monitoring as "the sum of this compound and metabolite FM-6-1, expressed as this compound" [4]. For risk assessment purposes, a broader definition is employed: "the sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group" [4].

Maximum Residue Limits (MRLs) have been established for various commodities in different regions. In the United States, tolerances for the combined residues of this compound and its metabolites containing the 4-chloro-2-trifluoromethylaniline moiety are set at 0.5 ppm for cucurbit vegetables, 2.0 ppm for strawberries, and 1.5-2.0 ppm for cherries [3]. These regulatory limits are established based on comprehensive residue field trials that reflect the legal use patterns of the fungicide.

The consumer risk assessment conducted by EFSA concluded that chronic exposure to this compound residues does not exceed 3% of the Acceptable Daily Intake (ADI) for the highest consuming population group, while acute exposure calculations for tomatoes reached 68% of the Acute Reference Dose (ARfD) [4]. These findings indicate that, when used according to approved label directions, this compound residues pose minimal risk to consumer health.

Troubleshooting and Technical Notes

  • Matrix Interferences: If matrix interferences are observed during HPLC-UV analysis, modify the Florisil cleanup by adjusting the elution solvent polarity. Increasing the acetone percentage in the dichloromethane:acetone mixture can improve elution of more polar metabolites but may also elute more matrix components.

  • Recovery Issues: Low recovery rates may result from incomplete extraction or degradation during concentration. Ensure extraction time is sufficient (minimum 10 minutes shaking) and avoid excessive temperatures during concentration steps.

  • Chromatographic Performance: If peak shape deteriorates with the HPLC-UV method, check column performance and consider adding 0.1% formic acid to the mobile phase to improve peak symmetry. For LC-QTOF-MS, matrix effects can be minimized by effective cleanup and using isotope-labeled internal standards if available.

  • Sensitivity Concerns: For samples requiring lower detection limits than achievable with HPLC-UV, transition to the LC-QTOF-MS method which offers improved sensitivity and specificity through accurate mass measurement.

Conclusion

The analytical methods presented in this application note provide robust, reliable approaches for monitoring this compound residues in fruit and vegetable matrices. The HPLC-UV method offers a cost-effective solution for routine analysis, while the LC-QTOF-MS method provides superior sensitivity and confirmatory power for complex matrices and comprehensive metabolite coverage.

Proper sample preparation, including efficient extraction and thorough cleanup, is essential for accurate results with either detection technique. The validated performance characteristics demonstrate that both methods are fit-for-purpose for regulatory monitoring, compliance assessment, and consumer safety evaluation.

When implementing these methods, analysts should consult the most current version of relevant regulations as MRLs may be updated based on new scientific evidence. Regular participation in proficiency testing schemes is recommended to maintain analytical competency and ensure ongoing method performance.

References

Comprehensive Analytical Methods for Triflumizole Residue Enforcement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triflumizole is a systemic imidazole fungicide used extensively in agriculture to control fungal diseases in various crops. For regulatory compliance and food safety monitoring, accurate analytical methods are essential to enforce maximum residue levels (MRLs). The European Food Safety Authority (EFSA) has established a residue definition for monitoring as the sum of this compound and its metabolite FM-6-1, expressed as this compound [1]. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites in agricultural commodities, incorporating validated methods from peer-reviewed literature and regulatory guidance.

Principle of the Analytical Method

The analytical approach for determining this compound residues involves extracting the compound and its metabolites from crop matrices, followed by cleanup and chromatographic separation with detection. The core principle involves:

  • Extraction of residues from homogenized crops with organic solvents
  • Liquid-liquid partitioning to transfer analytes to an organic phase
  • Cleanup using Florisil column chromatography to remove interfering matrix components
  • Chromatographic separation and quantification using High Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with electron capture detection (ECD)

For the total residue content, metabolites containing the 4-chloro-α,α,α-trifluoro-o-toluidine moiety are converted to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine, through sequential hydrolyses in acetate buffer and sodium hydroxide solutions [2].

Materials and Equipment

Reagents and Chemicals
  • This compound analytical standard (purity ≥95%)
  • Metabolite FM-6-1 analytical standard ((1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide) [1]
  • HPLC-grade methanol, acetonitrile, and dichloromethane
  • Acetate buffer solution (for hydrolysis procedure)
  • Sodium hydroxide solution (for hydrolysis)
  • Florisil for column chromatography (60-100 mesh)
  • Carbonate buffer (3 mM, pH 9.0) for HPLC mobile phase
Equipment
  • High Performance Liquid Chromatography system with UV detector
  • Gas Chromatography system with ECD detector (alternative method)
  • Chromatographic columns:
    • ODS column (Nucleosil 5 C18, 5 μm) for HPLC [3]
    • Appropriate GC column for this compound separation
  • Florisil cleanup columns (open preparative chromatographic columns)
  • Homogenizer or high-speed blender
  • Rotary evaporator or nitrogen evaporation system
  • Analytical balance (precision ±0.0001 g)
  • pH meter
  • Volumetric flasks and glassware

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Representative crop samples (apple, pear, cucumber, etc.) should be homogenized thoroughly using a high-speed blender.

  • Extraction:

    • Weigh 50 g of homogenized sample into a blender jar.
    • Add 100 mL of methanol and blend at high speed for 3-5 minutes.
    • Filter the extract through a Buchner funnel with suction.
    • Repeat the extraction with an additional 50 mL of methanol and combine the filtrates [4] [3].
  • Liquid-Liquid Partitioning:

    • Transfer the combined methanol extract to a separatory funnel.
    • Add 100 mL of dichloromethane and 300 mL of 5% sodium chloride solution.
    • Shake vigorously for 2 minutes and allow phases to separate.
    • Collect the dichloromethane layer.
    • Repeat the partitioning with an additional 50 mL of dichloromethane.
    • Combine the dichloromethane extracts and evaporate to near dryness using a rotary evaporator at 40°C [4].
Cleanup Procedure
  • Florisil Column Preparation:

    • Pack a glass chromatography column (20 mm i.d.) with 10 g of activated Florisil.
    • Top with approximately 1 cm of anhydrous sodium sulfate.
    • Pre-wet the column with 20 mL of hexane.
  • Sample Cleanup:

    • Dissolve the residue from section 4.1 in 5 mL of hexane.
    • Transfer quantitatively to the Florisil column.
    • Elute interferents with 50 mL of hexane:dichloromethane (4:1, v/v).
    • Elute this compound and its metabolites with 50 mL of acetone:hexane (1:1, v/v).
    • Collect the second fraction and evaporate to dryness.
    • Dissolve the residue in an appropriate volume of mobile phase for HPLC analysis [4] [3].
Hydrolysis Procedure for Total Residue Analysis

For the determination of total residue content (this compound plus metabolites):

  • Transfer sample extract to a round-bottom flask.
  • Add acetate buffer solution (pH 5.0) and heat under reflux for 30 minutes.
  • Cool, then add sodium hydroxide solution and heat again under reflux for 30 minutes.
  • The metabolites are converted to 4-chloro-α,α,α-trifluoro-o-toluidine.
  • Extract the derivative with dichloromethane and evaporate to dryness [2].
HPLC Analysis Conditions
  • Column: Nucleosil 5 C18 (ODS, 5 μm) or equivalent [3]
  • Mobile Phase: Acetonitrile - 3 mM carbonate buffer (7:3, v/v, pH 9.0) [3]
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at 238 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient
GC Analysis Conditions (Alternative Method)
  • Column: Appropriate fused silica capillary column for pesticides
  • Detector: Electron Capture Detector (ECD)
  • Carrier Gas: Nitrogen or argon-methane
  • Temperature Program: Optimized for this compound separation
  • LOQ: 3.0 μg/kg for soil matrices [5]

Table 1: Summary of Analytical Method Parameters for this compound Determination

Parameter HPLC Method GC Method Total Residue Method
Detection Technique UV at 238 nm [3] ECD [5] HPLC or GC [2]
Limit of Detection (LOD) 0.01-0.02 ppm [3] Not specified 0.02 ppm [2]
Limit of Quantification (LOQ) 0.02 mg/kg [1] 3.0 μg/kg (soil) [5] 0.02 ppm [2]
Linear Range 0.2-4.0 mg/kg [4] Not specified Not specified
Recovery Range 73-99% (this compound), 74-94% (metabolite) [3] Not specified 69-97% [2]
Precision (RSD) ≤6% [4] Not specified Not specified

The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis:

G SamplePreparation Sample Preparation Homogenize 50 g crop sample Extraction Extraction 100 mL methanol, blend & filter SamplePreparation->Extraction Partitioning Liquid-Liquid Partitioning Dichloromethane/NaCl solution Extraction->Partitioning Cleanup Cleanup Florisil column chromatography Partitioning->Cleanup Hydrolysis Hydrolysis for Total Residues Acetate buffer + NaOH Cleanup->Hydrolysis For total residues Analysis Analysis HPLC-UV or GC-ECD Cleanup->Analysis For parent compound Hydrolysis->Analysis Quantification Quantification Compare with standards Analysis->Quantification

Method Validation

The analytical methods for this compound have been rigorously validated according to international standards. The key validation parameters are summarized below:

Table 2: Method Validation Parameters for this compound Analysis

Validation Parameter Results Reference
Linearity >0.999 (0.2-4.0 mg/kg) [4]
Recovery (HPLC) 73-99% (this compound), 74-94% (metabolite) at 0.5 ppm [3]
Recovery (Total Residue) 69-97% [2]
Recovery (Fruits/Vegetables) 87.5±0.0 to 93.3±2.6% at 0.1 and 0.4 mg/kg [4]
Repeatability (RSD) ≤6% [4]
LOD 0.01-0.02 ppm [3]
LOQ 0.02 mg/kg [1]
Specificity No interference from matrix components [3]
Recovery Studies

Recovery studies were performed by fortifying untreated control samples (apple, pear, cucumber) at different concentration levels (0.1 and 0.4 mg/kg). The mean recoveries ranged from 87.5±0.0 to 93.3±2.6% with repeatability (as relative standard deviation) from three repetitive determinations of recoveries no larger than 6% [4].

Selectivity and Specificity

The method demonstrates excellent selectivity with no significant interference from co-extracted matrix components at the retention time of this compound and its metabolites. This was confirmed by analyzing control samples from various commodities [3].

Stability

Storage stability data indicate that this compound and the metabolites FM-6-1, FD-2-1 and FA-1-1 are stable at −20°C for at least 6 months in high acid and high water commodities [1].

Analytical Notes

Regulatory Considerations

The residue definition for monitoring established by EFSA is the sum of this compound and metabolite FM-6-1, expressed as this compound [1]. For risk assessment, the residue definition includes the sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1].

Critical Points in Analysis
  • pH Control: Maintain precise pH control during the hydrolysis procedure for complete conversion of metabolites.
  • Florisil Activation: Ensure proper activation of Florisil before use for consistent cleanup efficiency.
  • Standard Preparation: Prepare fresh standard solutions regularly for accurate quantification.
  • Matrix Effects: Use matrix-matched standards for calibration to compensate for matrix effects.
Applications in Monitoring Programs

Field trials demonstrate that when this compound was sprayed onto apple trees three times at 50-40-30 days prior to harvesting and onto pear trees four times at 40-30-21-14 days prior to harvesting, the mean residual amounts of 0.05 and 0.06 mg/kg for apples and pears, respectively, were not detected in all treatments [4].

Troubleshooting

Table 3: Troubleshooting Guide for this compound Analysis

Problem Possible Cause Solution
Low Recovery Incomplete extraction or degradation Check solvent purity; ensure proper blending time; verify pH conditions
Poor Chromatography Column contamination or mobile phase issues Replace guard column; prepare fresh mobile phase; adjust pH
High Background Inadequate cleanup Reactivate Florisil; optimize elution solvent composition
Inconsistent Results Matrix effects Use matrix-matched calibration standards; implement standard addition method

Conclusion

The validated analytical methods described herein provide reliable approaches for the determination of this compound and its metabolites in various crop matrices. The HPLC method with UV detection offers excellent sensitivity, accuracy, and precision for regulatory enforcement of MRLs. The inclusion of a hydrolysis step allows for comprehensive assessment of total residue content, addressing both the parent compound and relevant metabolites. These methods are suitable for implementation in regulatory monitoring programs to ensure food safety and compliance with established maximum residue levels.

References

Application Note: Determination of Triflumizole in Cucumber Using Modified QuEChERS and HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of pesticide residues in high-water-content vegetables like cucumbers is crucial for ensuring food safety and compliance with regulatory standards. This application note describes a detailed analytical method based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for the extraction and quantification of triflumizole, a fungicide, in cucumber matrix. The method leverages Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve high sensitivity and selectivity. The protocol is designed to meet the rigorous demands of regulatory monitoring and has been structured to align with validation guidelines such as the European Union SANTE/12682/2019 [1]. The QuEChERS methodology is particularly suited for this application due to its simplicity, minimal solvent use, and high throughput capabilities [2].

Principle of the Method

The QuEChERS method involves a salting-out liquid-liquid extraction of the pesticide from the hydrated cucumber sample using acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step to remove matrix interferences such as organic acids, pigments, and sugars [2] [3]. The final extract is analyzed using HPLC-MS/MS with electrospray ionization (ESI) in positive mode, utilizing multiple reaction monitoring (MRM) for highly selective and sensitive detection [3].

Experimental Protocol

Reagents and Materials
  • Pesticide Standard: this compound (purity >98%)
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
  • d-SPE Sorbents: Primary Secondary Amine (PSA, 25 mg), Graphitized Carbon Black (GCB, 5 mg), Anhydrous MgSO₄ (150 mg) [3]
  • Equipment: Analytical balance, vortex mixer, centrifuge (capable of 4200 rpm), homogenizer, nitrogen evaporator, HPLC-MS/MS system
Sample Preparation and Extraction
  • Homogenization: Fresh cucumber samples are frozen with dry ice and homogenized into a fine slurry using a high-speed blender [2].
  • Weighing: Precisely weigh 10.0 ± 0.1 g of the homogenized cucumber sample into a 50-mL centrifuge tube.
  • Hydration: Add 10 mL of deionized water to the sample and vortex for 30 seconds. Allow the mixture to stand for 30 minutes to ensure proper hydration [3].
  • Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute.
  • Salting Out: Immediately add 4 g of anhydrous MgSO₄ and 1 g of NaCl [3]. Shake the tube manually and vortex for 1 minute to prevent MgSO₄ from clumping.
  • Centrifugation: Centrifuge the tube at 4200 rpm for 5 minutes to achieve clear phase separation [3]. The organic (acetonitrile) layer will be the top layer.
Clean-up Procedure
  • Transfer: Transfer 1 mL of the supernatant acetonitrile extract into a 2-mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 5 mg GCB [3].
  • Clean-up: Vortex the d-SPE tube for 1 minute to adsorb matrix co-extractives.
  • Clarification: Centrifuge the tube at 4200 rpm for 5 minutes.
  • Final Preparation: Transfer the purified supernatant into an autosampler vial for HPLC-MS/MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen or diluted with water to match the initial mobile phase composition.
HPLC-MS/MS Analysis
  • HPLC Column: ZORBAX SB-C18 (50 mm × 2.1 mm, 1.8 μm) or equivalent [3]
  • Column Temperature: 25 °C
  • Injection Volume: 5 μL
  • Mobile Phase: A: Water, B: Methanol (or Acetonitrile), both potentially modified with 0.1% formic acid to enhance ionization [1].
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 2 | 90 | | 5 | 90 | | 5.1 | 20 | | 7 | 20 (equilibration) |
  • Flow Rate: 0.3 mL/min [3]
  • MS/MS Parameters:
    • Ionization Source: Electrospray Ionization (ESI), positive mode
    • Source Temperature: 350 °C
    • Gas Flow: 8 L/min [3]
    • Capillary Voltage: 4000 V [3]
    • Data Acquisition: Multiple Reaction Monitoring (MRM)
    • Example MRM Transitions for this compound (to be confirmed with standard):
      • Quantifier ion: m/z 345.1 -> 278.1
      • Qualifier ion: m/z 345.1 -> 73.1
Quantification

Prepare a matrix-matched calibration curve using blank cucumber extract spiked with triflumumizole standard at appropriate concentrations (e.g., 0.001, 0.01, 0.05, 0.1 mg/L). This corrects for matrix effects which can suppress or enhance the analyte signal [4].

Method Validation

The following table summarizes the expected method validation parameters based on performance criteria for pesticide residues in fruits and vegetables [5] [1]. These targets should be experimentally verified for this compound in cucumber.

Table 1: Expected Method Validation Parameters for this compound in Cucumber

Validation Parameter Result / Target
Linearity (R²) > 0.990
Limit of Detection (LOD) ≤ 5.0 μg/kg [5]
Limit of Quantification (LOQ) 10.0 μg/kg [5] [1]
Recovery (%) (at LOQ, 2xLOQ, 10xLOQ) 70 - 120% [5] [6] [1]
Repeatability (RSD%) < 20% [5] [6]
Measurement Uncertainty < 50% [5]

Workflow Diagram

The complete analytical procedure, from sample preparation to quantification, is visualized below.

G label QuEChERS Workflow for this compound in Cucumber start Start with Homogenized Cucumber Sample (10 g) hydration Hydration with 10 mL Water start->hydration extraction Extraction with 10 mL Acetonitrile hydration->extraction partitioning Partitioning with 4g MgSO₄ & 1g NaCl extraction->partitioning centrifugation1 Centrifugation partitioning->centrifugation1 collection Collect 1 mL Acetonitrile Supernatant centrifugation1->collection dSPE d-SPE Clean-up with PSA, GCB, MgSO₄ collection->dSPE centrifugation2 Centrifugation dSPE->centrifugation2 preparation Final Extract Preparation centrifugation2->preparation analysis HPLC-MS/MS Analysis & Quantification preparation->analysis

Troubleshooting and Notes

  • Matrix Effects: Due to the complex nature of the cucumber matrix, a matrix-matched calibration curve is essential for accurate quantification, as it corrects for signal suppression or enhancement [4].
  • Low Recovery: If recovery for this compound falls outside the 70-120% range, consider modifying the d-SPE sorbent ratios. PSA effectively removes fatty acids and sugars, while GCB targets pigments [2] [3].
  • Chromatographic Issues: Peak tailing or poor resolution may require optimization of the HPLC gradient or the use of a mobile phase additive like 5 mM ammonium acetate [6].
  • Safety: Always wear appropriate personal protective equipment (PPE) when handling organic solvents and chemicals.

Conclusion

This application note outlines a robust, efficient, and reliable method for the determination of this compound residue in cucumbers. The modified QuEChERS sample preparation, combined with HPLC-MS/MS analysis, provides the speed, sensitivity, and specificity required for routine monitoring in compliance with international standards [5] [1]. This protocol offers a strong foundation for method development and can be adapted for the analysis of other pesticide residues in cucumber and similar high-water-content matrices.

References

Application Notes and Protocols: Analysis of Triflumizole Residues in Agricultural Commodities Using Open Column Chromatography Cleanup

Author: Smolecule Technical Support Team. Date: February 2026

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Analytical Principle and Background

Triflumizole (chemical name: (E)-4- chloro -α,α,α- trifluoro -N-(1- imidazol -1- yl -2- propoxyethylidene) - o- toluidine) is a broad-spectrum systemic fungicide belonging to the imidazole class that demonstrates significant efficacy against various fungal pathogens in numerous crops. The compound operates primarily through inhibition of ergosterol biosynthesis, disrupting fungal cell membrane integrity and function. Monitoring this compound residues in agricultural commodities is essential for food safety as it ensures compliance with established maximum residue limits (MRLs) and assesses potential consumer exposure risks. The metabolite of this compound also exhibits biological activity, necessitating analytical methods that can simultaneously quantify both the parent compound and its primary metabolite in complex matrices.

Open column chromatography using Florisil (magnesium silicate) as the stationary phase represents a robust cleanup technique for the analysis of pesticide residues in plant matrices. This method effectively removes co-extracted interferents such as pigments, lipids, and other natural matrix components that can compromise chromatographic performance and detection sensitivity. The versatility and cost-effectiveness of Florisil column cleanup have established it as a reference method in many regulatory frameworks, including the Korean Food and Drug Administration (KFDA) protocols [1]. When coupled with high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, this approach delivers the required selectivity and sensitivity for monitoring this compound residues at levels relevant to current MRL regulations, typically in the range of 0.01-0.5 mg/kg.

Reagents and Materials

Chemicals and Solvents
  • Analytical standards: this compound (purity ≥98%) and its metabolite (UL; purity ≥98%) should be acquired from certified reference material suppliers such as Dr. Ehrenstorfer or AccuStandard [2].
  • Extraction solvents: Methanol (HPLC grade), dichloromethane (HPLC grade, also called methylene chloride), and acetonitrile (HPLC grade). Methanol serves as the primary extraction solvent, while dichloromethane is used for liquid-liquid partitioning [1] [3].
  • Chromatography materials: Florisil (60-100 mesh, activated at 130°C for 24 hours before use), glass wool, and anhydrous sodium sulfate (for moisture removal) [1].
  • Mobile phase components: Acetonitrile (HPLC grade) and carbonate buffer (3 mM, pH 9.0) prepared from sodium carbonate and sodium bicarbonate [3].
Standard Solutions
  • Stock standard solutions (1000 μg/mL): Precisely weigh 10.0 ± 0.1 mg of this compound reference standard into a 10 mL volumetric flask and dissolve with acetonitrile. Store at -20°C in the dark with stability for approximately 6 months [2].
  • Working standard solutions: Prepare serial dilutions from stock solution in acetonitrile to concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 4.0 mg/L for constructing calibration curves. These solutions should be prepared fresh weekly and stored at 4°C when not in use [1].
Equipment and Apparatus
  • Chromatography columns: Glass columns (30 cm length × 1.5 cm i.d.) with PTFE stopcocks and solvent reservoirs [1].
  • Sample processing equipment: High-speed blender, mechanical shaker, and centrifuge capable of accommodating 50-mL centrifuge tubes.
  • Evaporation apparatus: Nitrogen evaporator with temperature-controlled water bath (set at 45°C) [2].
  • HPLC system: Consisting of binary pump, autosampler, column oven, and UV detector. The system should be equipped with data acquisition and processing software [1].

Table 1: Required Reagents and Materials for this compound Analysis

Category Specific Items Specifications Purpose
Reference Standards This compound Purity ≥98% Quantification
This compound metabolite Purity ≥98% Metabolite analysis
Solvents Methanol HPLC Grade Primary extraction
Dichloromethane HPLC Grade Liquid-liquid partitioning
Acetonitrile HPLC Grade HPLC mobile phase
Cleanup Materials Florisil 60-100 mesh, activated Stationary phase
Anhydrous sodium sulfate ACS grade Drying agent
Glass wool Pre-washed Column packing
Consumables Centrifuge tubes 50 mL & 15 mL, PP Sample processing
Syringe filters Nylon, 0.22 μm Sample filtration

Sample Preparation Workflow

Extraction Procedure

Weigh 20.0 g of homogenized sample (apple, pear, or cucumber pulp) into a 250 mL Erlenmeyer flask. Add 100 mL of methanol and shake vigorously for 1 minute. Transfer the mixture to a mechanical shaker and agitate for 30 minutes at 200 rpm to ensure thorough extraction. Filter the extract through Whatman No. 1 filter paper into a 500 mL round-bottom flask. Re-extract the sample residue with an additional 50 mL of methanol, combine the filtrates, and concentrate to approximately 20 mL using a rotary evaporator at 40°C [1].

For alternative matrices, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed. Specifically, weigh 5.0 g of homogenized sample into a 50 mL polypropylene tube. Add 10 mL of ultrapure water and vortex for 30 seconds. Then add 10 mL of acetonitrile:ethyl acetate (70:30, v/v) and shake vigorously for 1 minute. Add the extraction salt mixture (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute. Centrifuge at 4000 rpm for 5 minutes [2].

Partitioning and Cleanup

Transfer the concentrated methanolic extract to a 250 mL separatory funnel containing 100 mL of 2% sodium sulfate solution. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the phases to separate completely, then collect the dichloromethane layer through a funnel containing glass wool and 20 g of anhydrous sodium sulfate into a 500 mL round-bottom flask. Repeat the extraction with two additional 30 mL portions of dichloromethane. Combine all dichloromethane extracts and concentrate to near dryness using a rotary evaporator at 40°C. Dissolve the residue in 5 mL of n-hexane:dichloromethane (9:1, v/v) for Florisil column cleanup [1] [3].

Table 2: Troubleshooting Guide for Sample Preparation

Problem Potential Cause Solution
Low recovery Incomplete extraction Increase shaking time to 45 min; use ultrasonic bath for 15 min
Emulsion formation High moisture content Add 2-5 g NaCl to aqueous phase; use centrifugation
Poor chromatography Inadequate cleanup Reactivate Florisil at 130°C; increase bed height to 15 cm
High background noise Matrix interference Implement additional cleanup with PSA or GCB
Inconsistent retention times Mobile phase instability Prepare fresh buffer daily; degas mobile phase thoroughly
Open Column Chromatography Procedure

Pack a glass chromatography column (30 cm × 1.5 cm i.d.) with the following layers from bottom to top: glass wool plug, 2 cm anhydrous sodium sulfate, 10 g activated Florisil, and 2 cm anhydrous sodium sulfate. Pre-wash the column with 50 mL of n-hexane before use, ensuring the solvent level does not fall below the top of the sodium sulfate layer. Transfer the sample extract in n-hexane:dichloromethane (9:1) to the column and allow it to elute at a flow rate of approximately 2 mL/min. Wash the column with 50 mL of n-hexane:dichloromethane (9:1) to remove interfering compounds. Elute this compound and its metabolite with 100 mL of n-hexane:acetone (9:1, v/v), collecting the entire fraction in a 250 mL round-bottom flask. Concentrate the eluate to near dryness using a rotary evaporator at 40°C and reconstitute the residue in 2.0 mL of acetonitrile for HPLC analysis [1] [3].

The following workflow diagram illustrates the complete sample preparation process:

G Sample Homogenized Sample (20 g) Extraction Extraction with Methanol (100 mL) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration to ~20 mL Filtration->Concentration1 Partitioning Partitioning with Dichloromethane Concentration1->Partitioning Concentration2 Concentration to Dryness Partitioning->Concentration2 Reconstitution1 Reconstitution in n-Hexane:DCM (9:1) Concentration2->Reconstitution1 ColumnPacking Florisil Column Packing Reconstitution1->ColumnPacking ColumnCleanup Column Cleanup ColumnPacking->ColumnCleanup Elution Elution with n-Hexane:Acetone (9:1) ColumnCleanup->Elution Concentration3 Concentration to Dryness Elution->Concentration3 Reconstitution2 Reconstitution in Acetonitrile (2 mL) Concentration3->Reconstitution2 HPLC HPLC Analysis Reconstitution2->HPLC

Graphical Abstract 1: Sample Preparation Workflow for this compound Analysis

HPLC Analysis Conditions

Instrumental Parameters

The HPLC analysis should be performed using an agilent 1100 or equivalent system equipped with a quaternary pump, degasser, autosampler, column thermostat, and UV detector. The separation is achieved using a Nucleosil 5 C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent reversed-phase column maintained at 40°C. The mobile phase consists of acetonitrile:3 mM carbonate buffer (7:3, v/v, pH 9.0) delivered in isocratic mode at a flow rate of 1.0 mL/min. The injection volume is set at 20 μL, and the detection wavelength is 238 nm with a bandwidth of 4 nm. The total run time is 15 minutes, with this compound and its metabolite typically eluting at approximately 8.5 and 6.2 minutes, respectively [3] [4].

For enhanced sensitivity and specificity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. The LC-MS/MS system should utilize a Zorbax SB-C18 column (4.6 × 150 mm, 1.8 μm) with a mobile phase of (A) water containing 5 mM ammonium formate and 0.01% formic acid and (B) methanol containing 5 mM ammonium formate and 0.01% formic acid. The gradient program should be as follows: 0 min, 90% B; 2.0 min, 50% B; 20 min, 100% B, with a flow rate of 0.6 mL/min. Mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) [2].

System Suitability and Calibration

System suitability tests should be performed before sample analysis to verify chromatographic performance. Inject five replicates of a standard solution at 0.5 mg/L concentration. The system is considered suitable if the relative standard deviation (RSD) of peak areas is ≤2%, the theoretical plate count for this compound is >5000, and the tailing factor is <1.5. For quantification, construct a calibration curve using at least five concentration levels ranging from 0.2 to 4.0 mg/L. The correlation coefficient (r) should be ≥0.999, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal values [1].

Method Validation

The analytical method for this compound determination in agricultural commodities has been comprehensively validated according to international guidelines, demonstrating excellent performance characteristics across multiple parameters.

Specificity and Selectivity

The method exhibits high specificity with no significant interfering peaks at the retention times of this compound and its metabolite in blank samples of apple, pear, and cucumber. The Florisil cleanup effectively removes co-extractives that could potentially interfere with the analysis, as confirmed by the minimal baseline disturbance in chromatograms of fortified samples. The resolution between this compound and its metabolite peaks is consistently greater than 2.0, ensuring accurate quantification of both compounds [1] [3].

Linearity and Range

The method demonstrates excellent linearity over the concentration range of 0.2-4.0 mg/kg for both this compound and its metabolite. Typical calibration curves exhibit correlation coefficients (r) > 0.999, confirming a strong linear relationship between concentration and detector response. The residuals plot shows random distribution, validating the linear model's appropriateness for quantification. The working range encompasses the relevant concentrations for monitoring compliance with MRLs, which typically range from 0.05-2.0 mg/kg depending on the commodity and regulatory jurisdiction [1].

Accuracy and Precision

Recovery studies conducted at two fortification levels (0.1 and 0.4 mg/kg) demonstrate satisfactory accuracy with mean recoveries ranging from 87.5 ± 0.0% to 93.3 ± 2.6% for apples, pears, and cucumbers. The precision of the method, expressed as relative standard deviation (RSD), is ≤6% for both intra-day (repeatability) and inter-day (intermediate precision) studies. These values comply with the acceptance criteria established by regulatory guidelines such as SANCO/12495/2011, which typically require recoveries of 70-120% with RSDs ≤20% for pesticide residue analysis [1] [5].

Table 3: Method Validation Parameters for this compound Analysis

Parameter Apples Pears Cucumbers
Linearity Range (mg/kg) 0.2-4.0 0.2-4.0 0.2-4.0
Correlation Coefficient (r) >0.999 >0.999 >0.999
LOD (mg/kg) 0.02 0.02 0.02
LOQ (mg/kg) 0.05 0.05 0.05
Recovery at 0.1 mg/kg (%) 87.5 ± 0.0 89.2 ± 3.8 90.5 ± 4.2
Recovery at 0.4 mg/kg (%) 90.3 ± 2.1 91.7 ± 3.1 93.3 ± 2.6
Repeatability (RSD%, n=3) ≤5.0 ≤6.0 ≤5.5
Intermediate Precision (RSD%, n=9) ≤7.2 ≤8.5 ≤7.8
Sensitivity

The method exhibits excellent sensitivity with a calculated limit of detection (LOD) of 0.02 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg for this compound in all tested matrices. The LOD represents a concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to the lowest validated spiking level that meets recovery and precision criteria with a signal-to-noise ratio of 10:1. This sensitivity is sufficient to monitor this compound residues at levels well below the established MRLs in various countries, which typically range from 0.5-2.0 mg/kg for fruits and vegetables [1] [3].

Applications and Residue Findings

Analysis of Field-Treated Crops

The validated method has been successfully applied to determine this compound residues in field-treated apples, pears, and cucumbers. When this compound was sprayed onto apple trees three times at 50-40-30 days prior to harvesting and onto pear trees four times at 40-30-21-14 days prior to harvesting, the mean residual amounts detected were 0.05 mg/kg and 0.06 mg/kg for apples and pears, respectively. These values are significantly below the Codex Alimentarius MRLs of 0.7 mg/kg for apples and 0.6 mg/kg for pears. In cucumber samples fumigated four times at 7, 5, 3, and 1 day prior to harvesting, residue levels were below the detection limit (0.02 mg/kg) at the time of harvest, demonstrating appropriate pre-harvest intervals [1].

The following diagram illustrates the relationship between application timing and residue persistence:

G App1 Apple: 3 applications 50-40-30 days pre-harvest App2 Residue: 0.05 mg/kg App1->App2 Conclusion All residues below MRL Safe for consumption App2->Conclusion Pear1 Pear: 4 applications 40-30-21-14 days pre-harvest Pear2 Residue: 0.06 mg/kg Pear1->Pear2 Pear2->Conclusion Cuc1 Cucumber: 4 applications 7-5-3-1 days pre-harvest Cuc2 Residue: <0.02 mg/kg Cuc1->Cuc2 Cuc2->Conclusion

Graphical Abstract 2: Residue Findings in Field-Treated Crops

Regulatory Compliance and Safety Assessment

The analytical data confirm that when this compound is applied according to recommended guidelines—sprayed as a wettable powder (30% active ingredient) on fruits up to four times at 14 days prior to harvesting or fumigated (10%) on vegetables up to four times at 1 day prior to harvesting—the resulting residues pose minimal risk to consumers. The calculated dietary exposure based on the residue levels detected in this study represents only a small fraction of the acceptable daily intake (ADI) for this compound, which is established at 0.03 mg/kg body weight by international regulatory authorities. These findings support the established pre-harvest intervals and application rates as appropriate for ensuring food safety [1].

Advancements in this compound Formulations

Recent research has focused on developing This compound ionic liquids (TILs) to address limitations of conventional formulations, such as rapid photodegradation and potential aquatic toxicity. These innovative formulations pair this compound with various natural organic acids, resulting in improved physicochemical properties including reduced surface tension, modified lipophilicity, and enhanced photostability. Notably, TILs demonstrate superior biological activity against Botrytis cinerea while reducing toxicity to adult zebrafish by more than 4-fold compared to conventional this compound formulations. These advanced formulations represent a promising direction for reducing environmental impact while maintaining efficacy [6].

Conclusion

The application notes and protocols detailed in this document provide a robust analytical framework for the determination of this compound residues in agricultural commodities using open column chromatography cleanup followed by HPLC-UV analysis. The method has been rigorously validated in accordance with international guidelines, demonstrating excellent performance in terms of accuracy, precision, sensitivity, and selectivity. The Florisil-based cleanup procedure effectively removes matrix interferents, ensuring reliable quantification at concentrations relevant to current regulatory standards.

The application of this methodology to field-treated samples confirms that this compound residues remain well below established MRLs when the fungicide is applied according to recommended practices with appropriate pre-harvest intervals. Furthermore, emerging technologies such as this compound ionic liquids offer promising avenues for enhancing the environmental profile of this important fungicide while maintaining its efficacy against economically significant fungal pathogens.

References

overcoming matrix effects in triflumizole analysis

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects?

In analytical chemistry, a matrix effect is "the combined effect of all components of the sample other than the analyte on the measurement of the quantity" [1]. In practical terms, co-extracted compounds from your sample can suppress or enhance the instrument signal for your target analyte, leading to inaccurate quantification, poor linearity, and irreproducible results [2]. This is a common challenge in complex analyses using Liquid or Gas Chromatography coupled with Mass Spectrometry (LC-MS or GC-MS) [3].

Troubleshooting Guide: Overcoming Matrix Effects in Triflumizole Analysis

The table below summarizes the primary strategies you can employ to mitigate matrix effects.

Strategy Core Principle Key Details & Considerations
Improved Sample Clean-up [3] Remove interfering matrix components before instrumental analysis. Most effective way to reduce matrix effects at the source. Balance clean-up rigor with potential loss of target analyte (recovery).
Matrix-Matched Calibration [3] Calibrate using standards prepared in a matrix similar to the sample. Common corrective practice. Requires access to matrix-free blanks. Cannot correct for effects at the Limit of Quantification (LOQ).
Internal Standardization [3] Use a reference compound to correct for variability. Stable Isotope-Labeled Internal Standard (SIL-IS) is ideal for mass spectrometry. Corrects for losses during preparation and signal variation. Can be costly and challenging for multi-analyte methods.
Alternative Ionization [2] Use an ionization technique less prone to matrix influence. Electron Ionization (EI) is less susceptible than Electrospray Ionization (ESI). Requires access to specific instrumentation (e.g., direct-EI LC-MS or GC-MS).

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective strategies mentioned above.

Scaled-Down QuEChERS for Sample Preparation and Clean-up

This method, adapted from a multi-pesticide study, is excellent for extracting this compound from liquid samples like urine and can be modified for other matrices [4]. The "Method A" version was found to be optimal.

  • Principle: A "quick, easy, cheap, effective, rugged, and safe" method that uses solvent partitioning and a dispersive solid-phase extraction (dSPE) clean-up.
  • Materials:
    • Sample: 100 μL of liquid sample (e.g., urine).
    • Extraction Solvent: 400 μL of Acetonitrile.
    • Partitioning Salts: 40 mg of MgSO₄ and 10 mg of NaCl.
    • dSPE Clean-up Sorbents: (Optional, but recommended for complex matrices) e.g., 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent per 1 mL extract.
  • Procedure:
    • Spike & Equilibrate: Add the internal standard to the 100 μL sample and allow it to equilibrate.
    • Extract: Add 400 μL of acetonitrile and vortex vigorously for 1 minute.
    • Partition: Add 40 mg of MgSO₄ and 10 mg of NaCl. Immediately vortex for 1 minute. Critical: Cool the tube in an ice bath during this step to prevent pesticide degradation from the heat generated by MgSO₄ hydration [4].
    • Centrifuge: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
    • Clean-up (Optional): Transfer the upper acetonitrile layer (the extract) to a tube containing dSPE sorbents (e.g., PSA and C18). Vortex for 1 minute and centrifuge.
    • Analyze: Transfer the purified extract to an autosampler vial for LC-MS/MS or GC-MS analysis.

The following workflow diagram outlines the key steps of this QuEChERS procedure:

G Start 100 µL Sample Step1 Add Internal Standard and 400 µL Acetonitrile Start->Step1 Step2 Vortex Vigorously (1 minute) Step1->Step2 Step3 Add 40 mg MgSO₄ and 10 mg NaCl Step2->Step3 Step4 Vortex (1 minute) while cooling in ice bath Step3->Step4 Step5 Centrifuge (5 minutes at high speed) Step4->Step5 Step6 Collect Upper Acetonitrile Layer Step5->Step6 Step7 Optional: dSPE Clean-up (Vortex with PSA/C18 sorbents) Step6->Step7 End LC-MS/MS or GC-MS Analysis Step7->End

Dispersive Liquid-Liquid Microextraction (DLLME) for Nutraceutical Matrices

For highly complex matrices like herbal nutraceutical drops, DLLME has been shown to be an effective microextraction technique [3]. This method is particularly suitable for samples that already contain alcohol.

  • Principle: A small volume of water-immiscible extraction solvent is dispersed in the aqueous sample with the help of a disperser solvent, creating a vast surface area for rapid analyte extraction.
  • Materials:
    • Sample: Nutraceutical drops (alcohol content adjusted to ~20%).
    • Extraction Solvent: A water-immiscible, dense solvent like chloroform or carbon tetrachloride.
    • Disperser Solvent: A solvent miscible with both the extraction solvent and the sample, such as acetone or acetonitrile. In alcohol-containing samples, the sample itself can act as the disperser [3].
  • Procedure:
    • Prepare Sample: Adjust the alcohol content of your sample to a fixed level (e.g., 20% ethanol) to ensure consistent extraction efficiency [3].
    • Inject: Rapidly inject a mixture containing the disperser solvent and extraction solvent into the sample solution.
    • Form Cloudy Solution: A cloudy solution forms, indicating the fine dispersion of the extraction solvent droplets throughout the sample.
    • Centrifuge: Centrifuge to break the emulsion and sediment the dense extraction solvent at the bottom of the tube.
    • Analyze: Collect the sedimented phase for analysis by GC-MS or LC-MS.

Frequently Asked Questions

What are the most common signs of matrix effects in my analysis?

  • Inconsistent or unreproducible results between different sample matrices.
  • Poor recovery of internal standards, especially if they co-elute with the analyte.
  • A significant difference in the calibration curve slope between a pure solvent standard and a standard prepared in a sample extract (post-extraction spike) [2] [3].

My matrix is very complex (e.g., herbal drops). Which method should I start with? For complex, alcohol-containing matrices like nutraceutical drops, the DLLME-GC-MS method is highly recommended. The inherent clean-up and concentration steps in DLLME are designed to handle such complexity, and the alcohol content can be leveraged as part of the extraction process [3].

I am using a stable isotope-labeled internal standard. Do I still need to worry about matrix effects? While a Stable Isotope-Labeled Internal Standard (SIL-IS) is the best corrective measure and can compensate for many matrix effects, it is not a guarantee. The SIL-IS must be added early in the process and should co-elute perfectly with the target analyte. Even then, it is crucial to assess the presence and magnitude of matrix effects during method validation to ensure the IS is performing as expected [3].

References

Extraction Methods and Optimized Parameters for Triflumizole

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two established extraction methods for triflumizole from environmental and food samples.

Method Attribute Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples [1] Solvent Extraction & Clean-up for Food Samples [2]
Sample Type Tap water, Wastewater Apples, Pears, Cucumbers
Extraction Solvent Chloroform (200 µL), Ethanol (3.0 mL) Methanol, then Dichloromethane
Key Additives Potassium Iodide (2.0 g) -
Mixing Method Hand shaking (15 seconds) -
Clean-up Procedure Not required Florisil preparative column
Analysis Instrument Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with UV detection (238 nm)
Achieved Recovery Close to 100% (for tap water, using matrix matching) 87.5% to 93.3%
Limit of Detection (LOD) 0.97 ng mL⁻¹ 0.02 mg kg⁻¹

Troubleshooting Guide for Low Recovery Rates

If your recovery rates for this compound are suboptimal, consider investigating the following areas in your protocol.

  • Problem: Inefficient Transfer from Initial Extract

    • Solution: The food sample method uses a two-step solvent process. The initial methanol extract is re-extracted into dichloromethane [2]. Ensure this liquid-liquid partitioning step is performed thoroughly to maximize the transfer of this compound into the organic phase.
  • Problem: Matrix Interference

    • Solution: Sample clean-up is critical. The food method uses a Florisil preparative column to remove co-extracted compounds from the complex food matrix [2]. For water samples, matrix matching during calibration (i.e., calibrating using pesticide-free water similar to the sample) was key to achieving near-complete recovery [1].
  • Problem: Suboptimal Extraction Conditions

    • Solution: For microextraction techniques, parameters must be rigorously optimized. The DLLME method found that 2.0 g of potassium iodide was essential, likely as a salting-out agent to improve extraction efficiency [1]. A systematic, multivariate optimization approach can identify such critical factors.
  • Problem: Physicochemical Properties

    • Rationale: Understanding this compound's properties can guide solvent selection. It has moderate water solubility (10.5 mg L⁻¹ at pH 7) but a high log P (octanol-water partition coefficient) of 4.77 [3]. This high log P value indicates it is highly hydrophobic, meaning it will partition strongly into organic solvents like dichloromethane and chloroform, validating their use in these methods.

The following diagram outlines a logical workflow for developing and optimizing a this compound extraction method based on the principles from the research.

Triflumizole_Optimization This compound Extraction Optimization Workflow cluster_0 Water Samples (DLLME) cluster_1 Complex Matrices (Food/Soil) Start Start: Define Sample Matrix MatrixType Determine Matrix Type Start->MatrixType Water1 Use DLLME Protocol (Chloroform/Ethanol) MatrixType->Water1 Liquid Food1 Use Solvent Extraction (Methanol, DCM) MatrixType->Food1 Solid Water2 Optimize Salting-Out Agent (Potassium Iodide) Water1->Water2 Water3 Apply Matrix-Matched Calibration Water2->Water3 Evaluate Evaluate Recovery & Precision Water3->Evaluate Food2 Implement Clean-up Step (Florisil Column) Food1->Food2 Food3 Validate Recovery with Spiked Samples Food2->Food3 Food3->Evaluate Success Success: Method Validated Evaluate->Success Meets Criteria Trouble Troubleshoot Low Recovery Evaluate->Trouble Needs Improvement Trouble->Water2 Check Parameters Trouble->Food2 Check Clean-up

Key Experimental Protocols

For your technical work, here are the detailed methodological steps from the research.

Dispersive Liquid-Liquid Microextraction (DLLME) for Water [1]

  • Sample Preparation: Use water samples such as tap or wastewater.
  • Dispersive Extraction: Add 200 µL of chloroform (extraction solvent) and 3.0 mL of ethanol (disperser solvent) to the water sample.
  • Salting-Out: Introduce 2.0 g of potassium iodide to the mixture.
  • Mixing: Agitate the mixture via hand shaking for 15 seconds.
  • Analysis: After phase separation, analyze the extract using GC-MS.

Solvent Extraction and Clean-up for Food Samples [2]

  • Initial Extraction: Homogenize the food sample (apple, pear, cucumber) and extract this compound with methanol.
  • Liquid-Liquid Partitioning: Re-extract the compound from the methanol extract into dichloromethane.
  • Clean-up: Pass the extract through an open preparative chromatographic column packed with Florisil to remove interfering co-extractives.
  • Analysis: Determine this compound presence using HPLC with UV detection at 238 nm.

References

triflumizole storage stability in analytical samples

Author: Smolecule Technical Support Team. Date: February 2026

Storage Stability of Triflumizole

The European Food Safety Authority (EFSA) review provides a clear statement on the storage stability of this compound and its metabolites, which is crucial for ensuring the reliability of analytical results [1].

Aspect Details
Analyte Stability This compound and the metabolites FM-6-1, FD-2-1, and FA-1-1 are stable under frozen conditions [1].
Recommended Condition -20 °C [1].
Demonstrated Duration At least 6 months in high acid and high water content commodities [1].

Related Analytical Methods

The storage stability data is supported by proven analytical procedures for determining this compound residues. The following table summarizes a common method used in the scientific literature [2] [3] [4].

Step Description
Extraction Samples are homogenized and extracted with methanol [2] [3] [4].
Liquid-Liquid Partitioning The extract is partitioned into dichloromethane (methylene chloride) to transfer the analytes to an organic phase [2] [4].
Clean-up The extract is cleaned up using a solid-phase column, typically packed with Florisil, to remove interfering co-extractives [2] [4].
Analysis & Detection Determination is performed by HPLC with UV detection at a wavelength of 238 nm [2] [4].

The workflow below illustrates the general steps for sample preparation and analysis of this compound residues.

Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction with Methanol Extraction with Methanol Homogenization->Extraction with Methanol  Primary Extraction Partition into Dichloromethane Partition into Dichloromethane Extraction with Methanol->Partition into Dichloromethane  Liquid-Liquid Partition Florisil Column Clean-up Florisil Column Clean-up Partition into Dichloromethane->Florisil Column Clean-up  Purification HPLC-UV Analysis (238 nm) HPLC-UV Analysis (238 nm) Florisil Column Clean-up->HPLC-UV Analysis (238 nm)  Determination Data & Results Data & Results HPLC-UV Analysis (238 nm)->Data & Results Storage at -20°C Storage at -20°C Storage at -20°C->Sample Collection  Stable up to 6 months

Frequently Asked Questions

Q: What is the enforcement residue definition for this compound in fruit crops? A: For compliance monitoring within the EU, the residue definition is the sum of this compound and its main metabolite FM-6-1, expressed as this compound [1].

Q: What is the typical limit of detection (LOD) for these analytical methods? A: The methods described have excellent sensitivity, with a typical LOD of 0.01 to 0.02 mg/kg (ppm) [2] [3] [4].

Q: Are commercial analytical standards for this compound available? A: Yes, analytical standards for this compound and its metabolite FM-6-1 are commercially available, which are necessary for calibration and quality control [1] [5].

References

reducing detection limits for triflumizole residues

Author: Smolecule Technical Support Team. Date: February 2026

Benchmarking Analytical Performance

The following table summarizes key validation parameters from recent multi-residue methods. While not specific to triflumizole, these targets are representative of modern, high-performance liquid chromatography and gas chromatography workflows.

Matrix Technology Used Number of Pesticides LOQ Range (µg/kg) Recovery Range (%) RSD Range (%)
Bee Pollen (Food Chemistry, 2024) [1] Automated Clean-up, LC/GC-MS/MS Large Scope Information Not Specified Information Not Specified Information Not Specified
Almonds [2] LC-MS/MS & GC-MS 270 0.92 - 9.98 70.03 - 119.82 1.65 - 19.42 (Precision)
Various (Environmental Sample) [3] GC-MS-TIC 220 2.34 - 44.22 (ng/mL) 70 - 120 < 20
Tea Samples [3] LC-ESI-MS/MS Not Specified 0.1 - 2.6 (ng/mL) 70 - 120 Acceptable (Not Specified)

Foundational Method for this compound

A 1987 study details a High-Performance Liquid Chromatography (HPLC) method for this compound and its metabolite. This foundational protocol can serve as a starting point for optimization with modern equipment [4].

  • Sample Preparation: Extraction was performed with methanol, followed by a liquid-liquid partition into methylene chloride. A clean-up step used a Florisil column.
  • HPLC Analysis:
    • Column: Nucleosil 5 C18 (ODS, 5 micron)
    • Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0)
    • Detection: UV detection at 238 nm
  • Reported Performance:
    • Limit of Detection (LOD): 0.01 - 0.02 ppm
    • Recovery: 73-99% for this compound and 74-94% for its metabolite from crops spiked at 0.5 ppm.

Modern Method Optimization & Troubleshooting Guide

To achieve lower detection limits, focus on optimizing sample preparation and instrument conditions. The following workflow outlines a strategic approach to method development.

cluster_1 Sample Preparation & Clean-up cluster_2 Instrumental Analysis & Calibration Start Goal: Lower Detection Limits SP1 Evaluate Sorbents: • PSA: Removes fatty acids • C18: Removes lipids • Florisil: General clean-up Start->SP1 IA1 Transition to LC-MS/MS: • Superior sensitivity & selectivity • Multiple Reaction Monitoring (MRM) Start->IA1 SP2 Optimize Extraction: QuEChERS method validation SP1->SP2 IA2 Chromatographic Separation: • Use Rxi-5ms or equivalent column • Optimize temperature program IA1->IA2 IA3 Combat Matrix Effects: • Use Matrix-Matched Calibration • Internal Standard Calibration IA2->IA3

FAQs for Specific Issues
  • What is the most critical step for reducing background noise in this compound analysis?

    • Effective Sample Clean-up: The choice of sorbent is crucial. For complex matrices, a combination of PSA and C18 sorbents has been shown to provide the best recovery results by removing various interfering compounds [2]. The foundational method for this compound used a Florisil column for clean-up [4].
  • How can I improve the sensitivity and specificity of an old HPLC-UV method?

    • Transition to LC-MS/MS: The most significant upgrade is moving from UV to tandem mass spectrometry (LC-MS/MS). This technique provides superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM), allowing for detection limits typically below 10 ppb, which is the standard for Maximum Residue Limits (MRLs) [5]. This also helps in confidently identifying and quantifying the metabolite.
  • Why are my calibration curves inconsistent, and recovery values outside the acceptable range (70-120%)?

    • Address Matrix Effects: A strong matrix effect is a common challenge, particularly in GC-MS analysis [2]. To mitigate this:
      • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that matches your matrix.
      • Employ Internal Standards: Use a stable, deuterated internal standard for this compound (if available) to correct for losses during preparation and ionization suppression/enhancement in the source.

References

optimizing extraction time for triflumizole metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Extraction and Determination

The following table summarizes two high-performance liquid chromatography (HPLC) methods for determining triflumizole and its metabolites in crop samples.

Table 1: HPLC Methods for this compound and Metabolite Residue Analysis

Method Aspect Method 1: Individual Compound Analysis [1] [2] Method 2: Total Residue Analysis [3]
Target Analytes This compound and its metabolite (FM-6-1) Total content of this compound and its metabolites (as a common moiety)
Sample Extraction Extracted with methanol; re-extracted into methylene chloride [1] [2] Converted to a common derivative (4-chloro-α, α, α-trifluoro-o-toluidine) via hydrolyses [3]
Clean-up Florisil column [1] [2] Distillation and column chromatography [3]
HPLC Column Nucleosil 5 C18 (ODS, 5 μm) [1] [2] Information not specified in abstract
Mobile Phase Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0) [1] [2] Information not specified in abstract
Detection UV detection at 238 nm [1] [2] Can use either HPLC or Gas Chromatography (GC) [3]
Method Performance Recovery: 73-99% (this compound), 74-94% (Metabolite); Limit of detection: 0.01-0.02 ppm [1] [2] Recovery: 69-97%; Limit of detection: 0.02 ppm [3]

Stability and Degradation Profile

Understanding the stability of your analytes during and after extraction is critical for obtaining accurate results. The stability of this compound and its primary metabolite FM-6-1 is highly dependent on the sample matrix and storage conditions.

Table 2: Stability Factors for this compound and Metabolite FM-6-1 in Final Extracts [4]

Factor Impact on Stability Experimental Observation
Matrix (Chlorophyll Content) High impact. Extracts from chlorophyll-rich crops (e.g., sweet pepper) cause rapid degradation. In sweet pepper extract, this compound degraded to 3.7% and FM-6-1 to 33.9% after 168 hours. In lily scale (low chlorophyll), no significant degradation occurred [4].
Light High impact. Degradation is significantly accelerated by light exposure. Degradation was more remarkable in laboratory light compared to dark conditions [4].
Temperature Moderate impact. Higher temperatures increase degradation rate. Decrease was more notable at 30°C than at 5°C [4].

Troubleshooting FAQs

Here are answers to common problems you might encounter:

Q1: Why am I seeing low recoveries or degradation of this compound and its metabolite in my final extracts?

  • Cause: The most likely cause is the presence of chlorophyll in the extract from green crops (e.g., sweet peppers, leafy vegetables), combined with exposure to light and elevated temperature [4].
  • Solution:
    • Minimize light exposure: Perform extraction and evaporation steps in minimal light or under amber glass if possible.
    • Control temperature: Store final extracts in the dark at refrigerated temperatures (around 5°C) and work quickly to minimize time at room temperature [4].
    • Consider matrix choice: Be aware that methods validated on non-green crops may not perform the same on chlorophyll-rich matrices without protocol adjustments.

Q2: How should I handle and store certified reference materials (CRMs) and working solutions for accurate quantification?

  • CRM Storage: Upon receipt, store unopened CRM ampoules as recommended by the producer (often at ≤ -20°C). Once an ampoule is opened, the stability of the solution decreases [5].
  • Working Mixtures: Prepare working calibration mixtures daily. Studies show that once multiresidue pesticide mixtures are combined, degradation can occur rapidly, even under refrigerated conditions. Avoid storing combined working solutions for more than a day [5].

Q3: My method requires analyzing for both this compound and its metabolites. What analytical approaches can I use?

  • Simultaneous Analysis: Use an HPLC-UV method with a C18 column and an alkaline mobile phase (e.g., acetonitrile with a carbonate buffer at pH 9.0) to separate and determine this compound and its metabolite FM-6-1 individually [1] [2].
  • Total Residue Analysis: If you need the total residue of this compound and all metabolites containing the 4-chloro-2-trifluoromethylaniline moiety, you can use a method that converts them to a single derivative, 4-chloro-α, α, α-trifluoro-o-toluidine, followed by determination with HPLC or GC [3].

Experimental Workflow for Sample Analysis

The following diagram outlines a general workflow for analyzing this compound residues, integrating key steps from the methods and stability considerations discussed.

References

handling triflumizole degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Triflumizole and Its Degradation

This compound degrades into several metabolites. For reliable analysis, you must use the correct regulatory definitions for the residues you are measuring.

Purpose Recommended Residue Definition Key Metabolites Included Notes
Monitoring & Enforcement Sum of this compound and metabolite FM-6-1 [1] (1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide [1] Expressed as this compound equivalents [1]
Risk Assessment Sum of this compound and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1] FM-6-1, FD-2-1, FA-1-1, and others [1] A worst-case conversion factor of 1.5 is used to translate enforcement data to risk assessment values [1]

The metabolite FM-6-1 is a major degradation product, found to increase slowly over time and can represent a significant portion of the total residue [1]. Studies indicate that both this compound and FM-6-1 are stable in frozen samples (-20 °C) for at least six months in high acid and high water commodities, which is critical for planning your analysis [1].

Analytical Method for this compound and FM-6-1

For simultaneous analysis of this compound and its key metabolite FM-6-1, a method using Solid Phase Extraction (SPE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been successfully developed and validated [2].

The following workflow outlines the key steps for sample preparation and analysis:

Start Sample Material (Strawberry, Soil) A Extraction Start->A B Clean-up via Solid Phase Extraction (SPE) A->B C Analysis via GC-MS/MS B->C D Data Analysis C->D E Quantification of This compound & FM-6-1 D->E

This method has been applied to study the dissipation behavior of these compounds. The half-lives are summarized below:

Compound / Residue Matrix Half-life (Days)
This compound (Parent) Strawberry 1.6 - 2.2 [2]
Total Residues (this compound + FM-6-1) Strawberry 2.4 - 2.9 [2]
This compound (Parent) Soil 4.3 - 6.1 [2]
Total Residues (this compound + FM-6-1) Soil 5.5 - 6.9 [2]

Frequently Asked Questions (FAQs)

Q1: Why must I analyze for metabolites instead of just the parent compound? Using only the parent compound for monitoring is insufficient. Regulatory enforcement relies on the specific residue definition, which for this compound is the sum of this compound and FM-6-1 [1]. Risk assessment requires a broader definition that captures more metabolites. Failing to do so will result in an inaccurate and non-compliant residue value.

Q2: My analytical results are inconsistent. What is a critical point I might be missing? Confirm your sample storage conditions. While this compound and its metabolites are stable at -20°C, degradation can occur at higher temperatures or if storage time exceeds validated stability periods. Always ensure your storage conditions and timelines match the validated methods, typically -20°C for up to six months [1].

Q3: Is there an approved HPLC method for this compound? The search results did not provide a fully detailed HPLC method for this compound. One study developed an HPLC method for a different compound, Triflumezopyrim [3]. For this compound, a validated GC-MS/MS method is documented as effective for simultaneous analysis of the parent compound and its major metabolite, FM-6-1 [2].

References

method validation parameters for triflumizole quantification

Author: Smolecule Technical Support Team. Date: February 2026

Key Method Validation Parameters & Data

The following table consolidates key validation parameters and example data from peer-reviewed methods for quantifying triflumizole in different matrices.

Parameter Requirement / Guideline Example Data (Banana; UHPLC-MS/MS) Example Data (Water; GC-MS) Example Data (Crops; Total Residues)
Linearity Not specified in results Acceptable values achieved [1] Linear over a wide range [2] Not specified [3]
Limit of Detection (LOD) Not specified in results 5.00 μg/kg [1] 0.97 ng/mL (this compound) [2] 0.02 ppm [3]
Limit of Quantification (LOQ) Not specified in results 10.0 μg/kg [1] - 0.02 ppm (effectively the LOQ) [3]
Trueness/Recovery 70-120% 70-120% (for most at 10-100 μg/kg levels) [1] Appreciable results; ~100% for tap water [2] 69% - 97% [3]
Precision (Intermediate) <20% RSD <20% RSD [1] Good precision for replicates [2] Not specified [3]
Residue Definition Sum of this compound and metabolite FM-6-1 (for monitoring in fruit) [4] Method covers 128 pesticides, incl. This compound [1] This compound parent compound [2] Sum of this compound and metabolites with 4-chloro-2-(trifluoromethyl)phenyl group [3]

Experimental Protocols for this compound Analysis

Here are detailed methodologies for different analytical techniques as described in the search results.

Multiresidue Analysis in Banana (QuEChERS/UHPLC-MS/MS)

This protocol is suitable for the simultaneous analysis of this compound and numerous other pesticides [1].

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is employed.
  • Extraction: The sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts to induce phase separation.
  • Clean-up: The extract is further cleaned using dispersive Solid-Phase Extraction (d-SPE) to remove interfering compounds.
  • Instrumental Analysis:
    • Technique: Ultra High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).
    • Separation: The UHPLC system separates the compounds in the extract.
    • Detection & Quantification: The MS/MS detector identifies and quantifies this compound based on its unique mass-to-charge ratio and fragmentation pattern.
  • Validation: The method was validated according to the European Union SANCO/12495/2011 guidelines, at levels of 10.0, 25.0, 50.0, and 100 μg kg⁻¹ [1].
Total Residue Analysis in Crops (HPLC/GC)

This method is designed to quantify the total content of this compound and its metabolites, which is important for regulatory risk assessment [3].

  • Hydrolysis: this compound and its metabolites are chemically broken down in a two-step process (acetate buffer followed by sodium hydroxide) to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine.
  • Distillation: The derivative is isolated and cleaned up through distillation.
  • Column Chromatography: A further clean-up step is performed using column chromatography to purify the analyte before injection.
  • Instrumental Analysis: The final derivative can be determined using either High Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a limit of detection of 0.02 ppm [3].

Troubleshooting Common Issues

  • Low Recovery for Certain Metabolites: The enforcement residue definition for this compound in fruit crops is the sum of this compound and its metabolite FM-6-1 [4]. Ensure your analytical method is validated to quantify both compounds together. For a total residue value (relevant for risk assessment), which includes all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group, a different hydrolysis-based method must be used [4] [3].
  • Matrix Interference in Water Samples: For complex water matrices like wastewater, the dispersive liquid-liquid microextraction (DLLME) method notes that matrix matching (using a matrix-matched calibration curve) is necessary to achieve accurate, near-100% recovery [2].

Workflow for this compound Residue Analysis

The following diagram illustrates the general decision-making workflow for selecting and performing the appropriate analytical method.

References

addressing low triflumizole recovery in crop analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

For a comprehensive understanding, the table below summarizes analytical methods and physicochemical properties crucial for troubleshooting triflumizole analysis.

Aspect Key Information Source / Method
General Analysis Method Extraction with methanol, cleanup via liquid-liquid partition & column chromatography, determination by HPLC or GC. Historical Crop Method [1]
Modern Multi-Residue Context Included in QuEChERS extraction for multi-residue analysis in complex matrices (e.g., chili pepper), followed by GC-MS/MS. GC-MS/MS Screening [2]
Water Solubility 10.5 mg/L at 20°C, pH 7. Classified as "moderate". [3] Physicochemical Property [3]
Log P (Octanol-Water) 4.77. Indicates a highly lipophilic character. [3] Physicochemical Property [3]
Solubility in Organic Solvents High solubility in acetone, ethyl acetate, and methanol; lower in n-hexane. [3] Physicochemical Property [3]

Troubleshooting FAQs: Addressing Low Recovery

Here are answers to anticipated frequently asked questions, designed to help users diagnose and resolve low recovery issues.

Q1: What are the primary factors that could cause low recovery of this compound in my analysis?

The main factors stem from its physicochemical properties and the sample matrix:

  • High Lipophilicity (Log P = 4.77): This strong tendency to adsorb onto glassware, vial inserts, and, most importantly, matrix components (e.g., plant lipids, waxes) is a leading cause of low and variable recovery. Losses can occur during sample transfer, evaporation, and throughout the analytical process [3].
  • Matrix Interference: Complex crop matrices (like those in fruits and vegetables) can bind this compound or co-extract compounds that interfere with its detection. The use of matrix-matched calibration standards is essential for accurate quantification [2].
  • Extraction Solvent Inefficiency: While this compound is soluble in various solvents, the chosen solvent mixture may not be fully efficient at desorbing it from a particular matrix in a multi-residue method [3] [1].
Q2: What specific steps can I take to improve this compound recovery?
  • Combat Adsorption:
    • Use Silanized Glassware: This minimizes active sites on glass surfaces where the analyte can adsorb.
    • Add a Keepers/Solvent Rinses: Add a small percentage of a keeper solvent (like toluene) to your final extract before evaporation to prevent this compound from precipitating. Rinse vials and containers with a strong solvent (e.g., acetone or ethyl acetate) between steps [3].
  • Optimize Cleanup: For QuEChERS methods, ensure you are using appropriate dispersive Solid-Phase Extraction (dSPE) sorbents. While primary secondary amine (PSA) is common for removing fatty acids, it might also adsorb certain analytes. Testing different sorbent combinations (e.g., C18 for non-polar cleanup) can help optimize recovery [4] [2].
  • Verify Instrument Performance: Confirm that your GC inlet liner is clean and deactivated, and that your GC-MS/MS system is properly tuned and calibrated for this compound to ensure optimal sensitivity [2].
Q3: Are there any modern, green sample pretreatment techniques suitable for this compound?

Yes, research into Natural Adsorbents (N-Ads) for sample pretreatment is active. These materials, such as biochar, fungal hyphae-derived carbon, and modified plant materials, are explored for use in techniques like dispersive solid-phase microextraction (DSPME) and magnetic solid-phase extraction (MSPE). They can offer selective cleanup and pre-concentration, potentially improving recovery and reducing matrix effects in complex samples [4].

Analytical Workflow for this compound in Crops

The following diagram illustrates a generalized analytical workflow, highlighting critical control points where recovery can be lost.

Sample_Prep Sample Homogenization Extraction Extraction (Solvent: Acetonitrile/Methanol) Sample_Prep->Extraction Cleanup Cleanup & Purification (dSPE, Column Chromatography) Extraction->Cleanup Sub_Extraction Potential Loss: Adsorption to matrix and container surfaces Extraction->Sub_Extraction Analysis Instrumental Analysis (GC-MS/MS or HPLC) Cleanup->Analysis Sub_Evaporation Potential Loss: Co-precipitation with matrix or adsorption during evaporation Cleanup->Sub_Evaporation Sub_Cleanup Potential Loss: Over-aggressive cleanup sorbents retaining analyte Cleanup->Sub_Cleanup

References

triflumizole metabolite FM-6-1 residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Residue Analysis

The methodologies for analyzing triflumizole and FM-6-1 have evolved, with modern techniques offering improved efficiency and sensitivity. The table below summarizes two key approaches documented in the literature.

Method Attribute HPLC-UV Method (Historical) HPLC-MS/MS Method (Modern)
Source [1] [2] [3]
Application Context General residue analysis in crops Dissipation and risk assessment in cucumber
Extraction Methanol [1] QuEChERS methodology [3]
Clean-up Liquid-liquid partition with methylene chloride and Florisil column chromatography [1] [2] Dispersive Solid-Phase Extraction (d-SPE) [3]
Analysis Technique High-Performance Liquid Chromatography with UV detection [1] High-Performance Liquid Chromatography with tandem Mass Spectrometry [3]
Detection Wavelength 238 nm [1] Mass spectrometry (specific transitions not listed in results)
Quantification Limit 0.01 - 0.02 ppm [1] [2] 0.01 - 0.05 mg/kg [3]

Key Experimental Data and Findings

The following table consolidates quantitative data from a 2018 study on open-field cucumbers, which provides relevant information on the behavior and risk of these compounds [3].

Data Category This compound Metabolite FM-6-1
Recovery Rate (Mean) 80 - 105% 80 - 105%
Recovery Relative Standard Deviation (RSD) 1.0 - 6.1% 1.0 - 6.1%
Dissipation Half-life (in Cucumber) 2.3 - 40.8 days 2.3 - 40.8 days
Final Residue at Harvest ≤ 0.07 mg/kg Data points to FM-6-1 being part of the total residue definition [4]
Dietary Risk (Hazard Quotient) < 1 (Low risk) < 1 (Low risk)

Analytical Workflow and Metabolic Pathway

To better understand the logical relationships in the analysis and the compound's behavior, the following diagrams outline the general analytical workflow and the metabolic pathway of this compound.

start Sample Collection (Crops) step1 Extraction Methanol or QuEChERS start->step1 step2 Clean-up Liquid-Liquid Partition & Column Chromatography or d-SPE step1->step2 step3 Instrumental Analysis HPLC-UV or HPLC-MS/MS step2->step3 step4 Data Reporting Quantification and Validation step3->step4

The metabolic relationship between this compound and FM-6-1 is a critical aspect of the residue definition for monitoring purposes, as established by the European Food Safety Authority (EFSA) [4].

This compound This compound (Parent Compound) metabolite Metabolite FM-6-1 (1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide This compound->metabolite Metabolized in crops definition Residue Definition for Monitoring Sum of this compound and FM-6-1 This compound->definition Component metabolite->definition Component

Important Context for Your Comparison Guide

When structuring your comparison, please consider the following points derived from the search results:

  • Official Residue Definition: For monitoring purposes, the European Food Safety Authority (EFSA) proposes defining the residue as the sum of this compound and its metabolite FM-6-1, expressed as this compound [4]. This is crucial for method validation and regulatory compliance.
  • Scope of Analysis: The EFSA review indicates that the derived MRLs were considered "tentative" because the residue trials did not simultaneously analyze for both the enforcement and risk assessment residue definitions. Furthermore, a worst-case conversion factor of 1.5 from enforcement to risk assessment was derived [4].
  • Consumer Risk Assessment: The indicative consumer risk assessment conducted by EFSA did not identify an apparent risk. The highest chronic exposure accounted for 3% of the Acceptable Daily Intake (ADI), and the highest acute exposure was 68% of the Acute Reference Dose (ARfD) [4].

References

triflumizole maximum residue levels MRLs by region

Author: Smolecule Technical Support Team. Date: February 2026

Triflumizole MRLs: Available Regional Data

The table below summarizes the key information found in the search results. Note that specific numerical MRLs for various food commodities are not listed here, as the sources focus on the assessment process.

Region Regulatory Status Key Points
European Union Reviewed under Regulation (EC) No 396/2005 [1] [2] Residue Definition: For monitoring, the sum of this compound and its metabolite FM-6-1. For risk assessment, the sum of this compound and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [2].
Consumer Risk: An indicative assessment concluded no apparent risk was identified for the proposed uses, though some data gaps remained [2].
Toxicity Class: Classified as an azole fungicide [2].
Japan MRLs are established and regularly updated [3] Note: The search results confirm Japan actively revises its MRLs, but no specific, current MRLs for this compound were listed in the found documents [4] [5] [3].
Canada Active MRLs are established [6] Note: While Canada has a functioning MRL system, the search results provided details for other pesticides (e.g., isocycloseram) and did not list specific MRLs for this compound [6].

Experimental & Regulatory Assessment Framework

For your guide, detailing the standard experimental protocols used by regulatory agencies can be highly valuable. The European Food Safety Authority's (EFSA) review of this compound outlines the core methodologies required for MRL setting and consumer risk assessment [2].

The workflow below summarizes the key stages and considerations in this process.

cluster_risk Risk Assessment & MRL Proposal Start Pesticide MRL Application & Assessment Metabolism Metabolism Studies Start->Metabolism Magnitude Residue Magnitude Trials Start->Magnitude Analysis Analytical Method Validation Start->Analysis Processing Processing Studies Start->Processing Livestock Livestock Transfer Start->Livestock DataGap Data Gap Identified: Lack of simultaneous trials for enforcement and risk assessment definitions Magnitude->DataGap Risk Consumer Risk Characterization DataGap->Risk MRL MRL Proposal (Tentative) Risk->MRL

Key Experimental Protocols for MRL Setting

Based on the EFSA review, here are the detailed methodologies for core experiments [2]:

  • Metabolism Studies

    • Purpose: To understand how the pesticide breaks down in the crop and identify the major residues.
    • Protocol: Conducted using radiolabeled this compound on representative crops (e.g., grapes and cucumbers). The nature and proportion of the parent compound and all metabolites are characterized over time.
  • Residue Analytical Method for Enforcement

    • Purpose: To provide a validated method for regulatory laboratories to check compliance with the MRL.
    • Protocol: A method must be validated to quantify the enforcement residue definition (sum of this compound and metabolite FM-6-1) in all relevant food matrices with a Limit of Quantification (LOQ) of 0.02 mg/kg. Reference standards must be commercially available.
  • Residue Magnitude Trials

    • Purpose: To generate data on the expected residue levels when the pesticide is used according to Good Agricultural Practice (GAP).
    • Protocol: Supervised field trials are conducted on crops for which registration is sought. Residue levels are measured at the time of harvest. A key data gap for this compound was the lack of trials that simultaneously analyzed for both the enforcement and the broader risk assessment residue definitions.
  • Consumer Risk Assessment

    • Purpose: To ensure dietary exposure to residues does not pose a health risk.
    • Protocol:
      • Hazard Identification: Establish an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) based on toxicological studies.
      • Exposure Estimation: Use models (e.g., EFSA's PRIMo) to calculate chronic and acute exposure. Inputs include proposed MRLs, median residue levels from trials, and food consumption data for different European populations.
      • Risk Characterization: The estimated exposure is compared to the ADI and ARfD. For this compound, the highest calculated exposure was 3% of the ADI and 68% of the ARfD, indicating no risk.

References

efficacy comparison of triflumizole with other conazole fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Conazole Fungicides

The table below summarizes the key characteristics of triflumizole, tebuconazole, and metalaxyl based on the information obtained.

Feature This compound Tebuconazole Metalaxyl
Chemical Group Imidazole [1], Conazole [2] Triazole [3] Acylalanine [4]
FRAC Code 3 [2] Information Missing Information Missing
Mode of Action Systemic; Inhibitor of chitin biosynthesis (ergosterol biosynthesis for other conazoles is a common but unconfirmed action for this compound) [2]. Systemic; Broad-spectrum [3] Systemic; specific against oomycetes [4]
Primary Efficacy Powdery mildew, scab, cedar apple rust [2] Rusts, smuts, blights, powdery mildew [3] Late blight, downy mildew [4]
Key Crops Fruits (e.g., apples, pears), vegetables, ornamentals [2] Cereals & grains, fruits & vegetables, oilseeds & pulses [3] Cereals & grains, pulses & oilseeds, fruits & vegetables [4]
Regulatory Status (Example) Not approved in the EU [2] In widespread global use [3] In widespread global use, with regional regulations [4]

The following diagram illustrates the primary mode of action for conazole fungicides like tebuconazole, which inhibits ergosterol synthesis. Note that the specific biochemical target for this compound, while classified in the same group, is officially listed as an inhibitor of chitin biosynthesis [2].

G Fungicide Conazole Fungicide (e.g., Tebuconazole) Target Ergosterol Biosynthesis (Demethylation at C14) Fungicide->Target Inhibits Effect1 Disrupted Cell Membrane Integrity Target->Effect1 Leads to Effect2 Inhibition of Fungal Growth and Reproduction Effect1->Effect2 Results in

Guide to Experimental Protocol Design

For researchers aiming to generate their own comparative efficacy data, here is a proposed experimental workflow. This protocol outlines the key steps for conducting in vitro (lab) and in vivo (greenhouse/field) trials.

G Start Define Objective & Fungicides InVitro In Vitro Assays Start->InVitro InVivo In Vivo Trials Start->InVivo Step1 Poisoned Food Technique: Grow fungi on treated agar InVitro->Step1 Step2 Measure inhibition zone or mycelial growth rate Step1->Step2 Analysis Data Analysis Step2->Analysis Step3 Plant inoculation with pathogen InVivo->Step3 Step4 Apply fungicides (preventive/curative) Step3->Step4 Step5 Assess disease severity, incidence, and yield Step4->Step5 Step5->Analysis

Key Experimental Components:

  • In Vitro Assays: The poisoned food technique is a standard method [1]. Prepare a series of Petri dishes with potato dextrose agar (PDA) amended with different concentrations of each fungicide. Inoculate the center of each plate with a mycelial plug of the target pathogen. Measure the radial growth of the mycelium compared to an untreated control to determine the effective concentration that inhibits growth by 50% (EC50).
  • In Vivo Trials: For preventive applications, treat plants before inoculating with the fungal pathogen. For curative applications, inoculate plants first and apply fungicides after symptoms begin to appear [2]. This tests the systemic and eradicant properties of the fungicides.
  • Data Collection: Quantify results using standardized disease assessment scales (e.g., percentage of leaf area affected). Statistical analysis (e.g., ANOVA) of this data is crucial for determining significant differences in efficacy between the fungicides.

Research Insights and Data Gaps

The search results indicate that tebuconazole is a broad-spectrum fungicide valued for its protective, curative, and eradicant actions across a wide range of crops [3]. In contrast, metalaxyl is highly specific against oomycete pathogens like those causing late blight and downy mildew [4]. This compound is particularly effective against diseases like powdery mildew and scab in fruits and vegetables [2].

A significant finding is that this compound's official classification as an "inhibitor of chitin biosynthesis" suggests a different molecular target than the more common ergosterol-inhibition mechanism of other conazoles [2]. This has important implications for resistance management and efficacy.

The main data gaps I identified include:

  • No direct head-to-head experimental data comparing the EC50 or field efficacy of these fungicides against the same pathogens.
  • Limited information on resistance profiles, though all are in FRAC Group 3, indicating potential for cross-resistance [2].
  • Absence of specific formulation data (e.g., adjuvants) that can significantly influence real-world performance.

References

triflumizole resistance monitoring in fungal pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Monitoring Azole Resistance

Monitoring resistance in fungal pathogens involves a combination of phenotypic (growing the fungus in the presence of the drug) and genotypic (examining the genetic code) methods. The table below compares the key techniques.

Method Key Principle Key Output(s) Advantages Limitations
In Vitro Sensitivity Testing [1] [2] Determines the Minimum Inhibitory Concentration (MIC) or EC50 that inhibits fungal growth by 50% [2]. MIC/EC50 values; Sensitivity/resistance categorization. Directly measures fungicide effect; Quantifiable and reproducible. Requires pathogen culturing; Time-consuming; May not reflect host environment [2].
Genetic/Molecular Analysis [3] [4] Identifies mutations (e.g., in Cyp51 genes) known to confer resistance [1]. Presence of specific resistance mutations (e.g., tandem repeats, single nucleotide variants) [4]. High-throughput; Does not require live pathogen; Enables tracking of resistance spread. Requires prior knowledge of resistance mechanisms; Does not prove phenotypic resistance on its own.
Highly Multiplexed Assays [3] Uses microfluidics and amplicon sequencing to screen hundreds of genetic targets simultaneously. Data on allele frequencies for virulence, fungicide resistance, and population markers. Extremely comprehensive; Allows for population-level monitoring and detection of emerging mutations. Complex setup and data analysis; Higher cost.

Experimental Data on Azole Resistance

Recent research provides concrete data on resistance mechanisms and their impact. The following table summarizes key findings from a 2025 study on Trichophyton rubrum, which illustrate the concept of isozyme-specific targeting that can inform monitoring strategies [1].

Finding Experimental Strain/Context Key Quantitative Data Interpretation & Relevance
Differential Isozyme Function T. rubrum Cyp51 deletion strains (Δcyp51A, Δcyp51B) [1] Δcyp51B showed significant growth defects, unlike Δcyp51A. Cyp51B is essential for basal growth, while Cyp51A is an inducible isozyme linked to azole tolerance [1].
Isozyme-Specific Drug Activity T. rubrum treated with various azoles [1] Fluconazole MIC decreased 64-fold in Δcyp51A strain. Difenoconazole MIC decreased 256-fold [1]. Most azoles tested showed higher activity against Cyp51B. Select agents like prochloraz showed increased activity against Cyp51B [1].
Synergistic Azole Effects Wild-type T. rubrum treated with azole combinations [1] Combination of isozyme-selective azoles yielded synergistic effects against the wild-type strain. Combining azoles with different isozyme preferences is a promising strategy to enhance efficacy and counter resistance [1].

Furthermore, a 2025 surveillance study in China highlights the variation in resistance across species, which is critical for contextualizing monitoring data [5]. For instance, while C. albicans maintained a 91.2% susceptibility to fluconazole, C. tropicalis exhibited much higher resistance rates (36.2% to fluconazole and 34.8% to voriconazole) [5].

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited above.

Protocol 1: In Vitro Antifungal Susceptibility Testing (AFST)

This protocol is adapted from the CLSI reference method used in the Sichuan surveillance study [5].

  • Principle: To determine the minimum concentration of an antifungal agent that prevents visible growth of a fungus (MIC) or inhibits growth by 50% (EC50) [2].
  • Materials:
    • Fungal conidia or yeast suspension, standardized to a specific density (e.g., 1-5 x 10^3 CFU/mL).
    • RPMI-1640 broth medium.
    • Serial two-fold dilutions of triflumizole and other azole fungicides in solvent.
    • 96-well microdilution plates.
    • Quality control strains (e.g., C. albicans ATCC 90028, C. parapsilosis ATCC 22019) [5].
  • Procedure:
    • Prepare a dilution series of the antifungal agent in the broth medium across the wells of the microdilution plate.
    • Inoculate each well with the standardized fungal suspension.
    • Include growth control (fungus, no drug) and sterility control (medium only) wells.
    • Incubate the plates at 35°C for 24-48 hours (or as appropriate for the fungus).
    • Read the MIC visually or spectrophotometrically. The MIC100 is the lowest concentration that results in 100% inhibition of growth [1].
  • Data Analysis: The MIC values are interpreted using established clinical breakpoints or epidemiological cutoff values (ECVs) to categorize isolates as wild-type or non-wild-type (potentially resistant) [5].
Protocol 2: Genetic Analysis of Resistance Mutations

This protocol is based on the methods used to identify azole-resistant Aspergillus fumigatus (ARAF) from environmental samples [4].

  • Principle: To detect mutations in the Cyp51A gene (or its promoter region) that are associated with azole resistance.
  • Materials:
    • Fungal genomic DNA (from pure cultures or directly from infected material).
    • PCR primers specific for the Cyp51A gene and its promoter.
    • PCR reagents, thermal cycler.
    • DNA sequencing apparatus or real-time PCR system for SNP detection.
  • Procedure:
    • Extract genomic DNA from fungal isolates.
    • Amplify the target Cyp51A region using PCR.
    • (Option A - Sequencing) Purify the PCR product and perform Sanger sequencing. Analyze the sequence chromatograms for mutations.
    • (Option B - Targeted Assay) Use a TaqMan probe-based qPCR assay to detect specific single-nucleotide variants (e.g., TR34, L98H) [3].
  • Data Analysis: Compare the obtained sequences with a reference susceptible strain to identify mutations. Correlate the presence of specific mutations (e.g., tandem repeats in the promoter) with the phenotypic resistance data from AFST [4].

The following diagram illustrates the logical workflow for designing a resistance monitoring study, integrating the methods described above.

G start Start: Resistance Monitoring Study col Sample Collection (Pure cultures or infected host material) start->col pheno Phenotypic Analysis (In Vitro Sensitivity Testing) col->pheno geno Genotypic Analysis (Genetic/Molecular Assay) col->geno data Data Integration pheno->data geno->data concl Interpretation & Reporting data->concl

A One-Health Perspective on Resistance Monitoring

It is critical to monitor resistance within a One-Health framework, which recognizes the interconnectedness of human, animal, plant, and environmental health [6]. The extensive use of DMIs in agriculture creates selection pressure that can lead to the emergence of resistance in environmental fungi, including those that can cause human disease [6]. For example, azole-resistant Aspergillus fumigatus has been isolated from tulip bulbs and agricultural environments, with genotypes identical to those found in clinical settings [4] [6]. Therefore, monitoring programs should consider environmental and agricultural samples to fully understand the origin and flow of resistance genes.

References

Comparative Dissipation Kinetics of Triflumizole in Crops

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key dissipation data for triflumizole and its metabolite from various crop studies.

Crop & Environment Half-life (t₁/₂) in Days Final Residue at Harvest (mg/kg) Application Dosage (g a.i./ha) Pre-Harvest Interval (PHI) in Days
Strawberry (Greenhouse) [1] 1.6 - 2.2 days (this compound) ≤ 0.39 (Total residues) Information not specified 5 - 10
Cucumber (Open Field) [2] 2.3 - 40.8 days 0.07 (this compound) 253 - 379.5 Information not specified
Soil (Greenhouse) [1] 4.3 - 6.1 days (this compound) ≤ 0.42 (Total residues) Information not specified -

Experimental Protocols and Methodologies

The following detailed methodologies are common across the cited studies for determining residue levels and dissipation kinetics [3] [1] [2]:

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the standard approach for extracting pesticide residues from crop and soil samples.
  • Instrumental Analysis: Residues are quantified using advanced chromatographic techniques:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] [2]
    • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [1]
  • Dissipation Kinetics: The decline in pesticide concentration over time is modeled using pseudo-first-order kinetics. The half-life (t₁/₂) is calculated from the rate constant of this dissipation curve.
  • Risk Assessment: Dietary risk is evaluated by calculating the Risk Quotient (RQ) or Hazard Index (HI), which compares estimated human exposure to established safety thresholds like the Acceptable Daily Intake (ADI). Studies consistently report RQ and HI values below 1, indicating acceptable risk levels [1] [2] [4].

The experimental workflow from field trial to risk assessment can be visualized as follows:

G Start Start: Field Trial Design A Pesticide Application (According to GAP) Start->A B Sample Collection (Over multiple time points) A->B C Sample Preparation (QuEChERS Extraction) B->C D Instrumental Analysis (LC-MS/MS or GC-MS/MS) C->D E Data Processing & Dissipation Modeling D->E F Risk Assessment (RQ/HI Calculation) E->F End Report: Half-life & Risk F->End

Key Comparisons and Regulatory Status

  • Fast Dissipation in Fruit: this compound dissipates rapidly in strawberry fruit, with a short half-life of under a week [1]. This is comparable to trends observed with other fungicides like tetraconazole in apples, which dissipated faster when applied closer to harvest [3].
  • Longer Persistence in Soil and Cucumbers: The degradation process is slower in soil and on cucumbers, indicating the significant influence of the crop and environmental matrix on pesticide behavior [1] [2].
  • Low Dietary Risk: All cited studies conclude that the dietary risk from this compound residues in the studied crops is low, with risk quotients significantly below levels of concern [1] [2].
  • Regulatory Status: It is important to note that this compound is not approved for use in the European Union [5].

References

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Physical Description

COLOURLESS CRYSTALS.

Color/Form

Colorless crystals

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.0855743 Da

Monoisotopic Mass

345.0855743 Da

Boiling Point

No boiling point at normal pressure; decomposes at 150Â °C

Heavy Atom Count

23

Density

1.4 g/cm³

LogP

1.4 (LogP)
log Kow = 5.06 at pH 6.5; log Kow = 5.10 at pH 6.9; log Kow = 5.12 at pH 7.9
4.8 (calculated)

Decomposition

Decomposes on burning. This produces toxic and corrosive fumes including nitrogen oxides, hydrogen fluoride, and hydrogen chloride.

Melting Point

63.5 °C
63Â °C

UNII

7J6Y4H9MV5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triflumizole is a colorless crystalline solid. It is moderately soluble in water. USE: Triflumizole is used as a fungicide on agricultural crops and residential/non-commercial fruits. EXPOSURE: Workers that use triflumizole may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of food containing residues of triflumizole. If triflumizole is released to the environment, it will be broken down in air. Triflumizole released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may break down slowly in water. It may be broken down slowly by aquatic microorganisms under low oxygen conditions, and to a lesser extent under aerobic soil conditions. It is expected to build up in fish. RISK: No health effects were reported in Japanese workers that produce triflumizole during a yearly health exam. No incidences of acute poisoning or skin or eye irritation were reported in a 6-year period. Minor-to-moderate illness (headache, tingling, nausea, eye irritation, upper respiratory irritation and shortness of breath) was reported in farmworkers accidently exposed to a mixture of pyridaben, novaluron, and triflumizole (air drift from nearby farm spraying pear trees); however, the potential contribution of triflumizole to these symptoms is unknown. No other data on the potential for triflumizole to cause toxic effects in humans were available. Allergic skin reactions and mild eye and nasal irritation have been reported in some laboratory animals. Decreased activity was observed in laboratory animals that breathed high air levels of trifulmazole. Decreased body weight, decreased body temperature, tearing, incontinence, and nervous system effects (impaired movement, decreased activity, decreased strength, tremors, convulsions) were observed in laboratory animals fed high doses of trifulmazole. Mild liver changes, anemia, minor immune function impairments, and increased body weights were observed in laboratory animals fed low-to-moderate doses of trifulmazole overtime. Mild liver changes were also observed in laboratory animals following repeat skin application of trilumizole; no toxic effects were noted after single skin applications. Tumors were not induced in laboratory animals following life-time oral exposure. Altered estrous cycles, reduced fertility, and increased duration of pregnancy were observed in laboratory animals fed low levels of trifulmazole over several generations. No evidence of abortion or birth defects was observed in laboratory animals exposed before and/or during pregnancy to low-to-moderate doses (fetal death or decreased survival after birth occurred only at very high doses that were toxic/lethal in parental animals). Low birth weight was observed in offspring of laboratory animals exposed to moderate doses during pregnancy, but obesity was observed later in life in offspring of laboratory animals exposed to low doses during pregnancy. The potential for triflumizole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000014 [mmHg]
1.4X10-6 mm Hg at 25 °C
Vapor pressure at 25Â °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68694-11-1
99387-89-0

Absorption Distribution and Excretion

Following oral treatment of rats with /a single oral dose of 10 mg/kg/ [phenyl- U-(14)C]-NF-114, no sex-related differences were observed in absorption, metabolism, distribution or excretion. Maximum concentrations of radioactivity in plasma were attained within 1 hour of dosing in both sexes. Low levels of radioactivity were detectable in all tissue, organ, and blood samples. Radioactivity in urine accounted for 69.5-74.4% of the dose and feces accounted for 21.7-21.9% of the dose. /From table/
M&F: 10 or 300 mg/kg as single oral dose: Following oral treatment of rats with [phenyl- U-(14)C]-NF-114, approximately 93.8-100.6% of the administered dose was recovered. Urine was the major route of excretion. Low levels of radioactivity were detectable in all tissue, organ, and blood samples collected 2 days (10 mg/kg group) or 4 days (300 mg/kg group) post-dose with tissue concentrations generally higher in males than females. The metabolite profile in the excreta was quantitatively and qualitatively similar between the sexes and dose groups. /From table/

Metabolism Metabolites

The metabolism of triflumizole was investigated by analyzing fecal and urine samples retained from ... previous studies: single oral administration of 10 or 300 mg/kg bw and 14 consecutive oral doses of 10 mg/kg bw per day. ... Triflumizole is extensively metabolized: less than 2% of the radiolabel recovered from urine or feces was identified as parent compound. A few differences in metabolite pattern were observed between males and females after repeated low and single high doses, but not after a single low dose. The major urinary metabolites are the sulfate conjugates of FM-8-1 and FA-1-5, each representing approximately 20% of the radiolabel recovered after the single low dose from that matrix and, respectively, approximately 11% and 20% after the high dose. In feces, FD-2-1 is a major metabolite in all dose regimens (~6-10% of the recovered radiolabel). Considerable differences between dose regimens exist with respect to other major metabolites. FM-2-1 is the major metabolite after a single oral low dose (~9% of radiolabel recovered in feces), but represents less than 2% for the other dose regimens. FA-1-1 is a major metabolite after single and repeated low dosing (~5-10%), but not after single oral high dosing (<3%), whereas FD-1-1 is the major metabolite after a single oral high dose (~16%) and a minor metabolite after single and repeated low doses (<2%). The metabolite FM-6-1 was tentatively identified by TLC co-chromatography, and the radioactive band corresponding to the authentic FM-6-1 was obscure, because of its low radioactivity.

Wikipedia

Triflumizole

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Methods of Manufacturing

Triflumizole is produced by reaction of 2-trifluoromethyl-4-chloropropoxyacetanilide with imidazole in the presence of phosphorous pentachloride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bensulide (technical grade) as Class II: moderately hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

A procedure for high-performance liquid chromatographic (HPLC) determination of triflumizole and its metabolite (Met) in crops was examined. Triflumizole and Met in sample crops were extracted with methanol and re-extracted into methylene chloride. After clean-up of the extract on a Florisil column, triflumizole and Met were determined by HPLC with UV detection at 238 nm. The HPLC column was packed with Nucleosil 5 C18 (ODS, 5 micron) and the eluent was acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0). The detection limit was 0.01-0.02 ppm and the recoveries from spiked crops (0.5 ppm) were 73-99% for triflumizole and 74-94% for Met. Triflumizole and Met were determined simultaneously and the method was shown to be applicable to residue analysis of these compounds in crops sprayed with Trifmine in fields.
Triflumizole (TRI) and its metabolite [4-chloro-alpha,alpha,alpha-trifluoro-N-(1-amino-2-propoxythylidene)- O-toluidine] (MET) were extracted with methanol and reverse-extracted with dichloromethane. After evaporation to dryness, the residue in dichloromethane layer was dissolved in mobile phase for high performance liquid chromatographic determination with external standard method. ...
An alternative method has been developed to determine more than 50 pesticides in alcoholic beverages using hollow fibre liquid phase microextraction (HF-LPME) followed by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), without any further clean-up step. Pesticides were extracted from the sample to the organic solvent immobilized in the fibre and they were desorbed in methanol prior to chromatographic analysis. Experimental parameters related to microextraction such as type of organic solvent, extraction time and agitation rate have been optimized. The extraction method has been validated for several types of alcoholic beverages such as wine and beer, and no matrix effect was observed. The technique requires minimal sample handling and solvent consumption. Using optimum conditions, low detection limits (0.01-5.61 ug/L) and good linearity (R(2)>0.95) were obtained. Repeatability and interday precision ranged from 3.0 to 16.8% and from 5.9 to 21.2%, respectively. Finally the optimized method was applied to real samples and carbaryl, triadimenol, spyroxamine, epoxiconazole, triflumizol and fenazaquin were detected in some of the analyzed samples. The obtained results indicated that the new method can be successfully applied for extraction and determination of pesticides in alcoholic beverages, increasing sample throughput.

Clinical Laboratory Methods

The purpose of this study was to confirm the presence of the metabolite FM-6-1 in rat feces and urine recovered during the main metabolism studies. Portions of the methanol fraction of 0- to 2-day urine and methanol extract of 0- to 2-day feces (~74 kBq) in each experimental group or sex of the high and low single-dose studies were combined and purified using silica gel column chromatography, fractioned according to the radioactive chromatograms and analyzed by TLC. The fraction corresponding to FM-6-1 was subjected to preparative TLC, and the radioactive band was extracted with acetone and then analyzed using gas chromatography-mass spectrometry (GC-MS) and compared with the FM-6-1 standard. The GC-MS results confirmed the presence of FM-6-1 in the urine and fecal sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry, well-ventilated place, away from feed, food, children, and animals.
Store in a cool, dry, secure location. Do not store above 45 °C (113 °F).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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